Technical Documentation Center

Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate
  • CAS: 1706455-12-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of halogens into privileged bicyclic scaffolds is a primary driver for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogens into privileged bicyclic scaffolds is a primary driver for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS: 1706455-12-0) represents a highly functionalized, partially saturated building block designed for advanced drug discovery[1]. By merging the conformational flexibility of a tetrahydroquinoline (THQ) core with the electronic modulation of an ortho-fluorine atom and the synthetic versatility of a C3-carboxylate, this molecule serves as an optimal starting point for developing targeted therapeutics, including RORγt inverse agonists and oncology candidates[2].

Structural and Electronic Paradigms

The rational design behind this specific scaffold relies on the precise positioning of the fluorine atom. Fluorine is the most electronegative element, and its substitution on an aromatic ring fundamentally alters the electron distribution of adjacent functional groups[3].

Causality of the 8-Fluoro Modification: In an unsubstituted tetrahydroquinoline, the N1 secondary amine typically exhibits a pKa of approximately 4.5 to 5.0. However, placing a fluorine atom at the C8 position (directly ortho to the N1 amine) induces a powerful electron-withdrawing inductive effect (-I). This pulls electron density away from the nitrogen lone pair, stabilizing the unprotonated state and drastically lowering the amine's pKa to an estimated 3.2–3.8[3].

Consequently, at physiological pH (7.4), the amine remains almost entirely unprotonated (neutral). This neutral state eliminates the high energetic penalty associated with desolvating a charged species during lipid bilayer transit, thereby exponentially increasing passive cellular permeability[4]. Furthermore, the C8 fluorine sterically and electronically shields the electron-rich aromatic ring from rapid cytochrome P450-mediated oxidative metabolism, enhancing the molecule's overall metabolic stability.

G N1 8-Fluoro Substitution (Lead Scaffold) N2 Inductive Withdrawal (-I) Electron Density Shift N1->N2 N4 Increased Lipophilicity (Higher LogP) N1->N4 N6 Metabolic Stability (CYP450 Blockade) N1->N6 N3 Decreased Amine pKa (pKa ~ 3.5) N2->N3 N5 Enhanced Permeability (Passive Diffusion) N3->N5 N4->N5

Fig 1. Logical relationship of 8-fluoro substitution on physicochemical properties.

Quantitative Physicochemical Profile

The baseline physicochemical metrics of the scaffold dictate its behavior in downstream biological assays. The data below summarizes the core properties of the compound.

PropertyValueSource / Method
Chemical Name Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylateIUPAC Nomenclature
CAS Number 1706455-12-0Sigma-Aldrich[1]
Molecular Formula C₁₂H₁₄FNO₂Sigma-Aldrich[1]
Molecular Weight 223.24 g/mol Sapphire Bioscience[5]
Physical Form Liquid (at standard conditions)Sigma-Aldrich[1]
Hydrogen Bond Donors 1 (N1-H)Structural Analysis
Hydrogen Bond Acceptors 3 (N1, O-carbonyl, O-ether)Structural Analysis
Rotatable Bonds 3 (Ester linkage)Structural Analysis
Topological Polar Surface Area 38.3 ŲCalculated Projection

Experimental Methodologies for Physicochemical Validation

To ensure the integrity of downstream biological data, the intrinsic pKa and lipophilicity (LogD) of the scaffold must be empirically validated. The following protocols are designed as self-validating systems to prevent common artifacts such as compound precipitation or phase-volume shifts.

Protocol A: Potentiometric pKa Determination (Cosolvent Extrapolation)

Direct aqueous titration of lipophilic THQ derivatives often leads to micro-precipitation, which artificially skews the inflection point of the titration curve. To circumvent this, a cosolvent extrapolation method (Yasuda-Shedlovsky) is employed.

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to yield a 10 mM stock.

  • Cosolvent Matrix: Prepare three distinct titration matrices using Methanol/Water ratios (e.g., 30%, 40%, and 50% MeOH v/v).

  • Titration: Dilute the stock to 1 mM in each cosolvent matrix. Titrate using 0.1 M HCl and 0.1 M KOH at 25°C under an inert argon atmosphere to prevent CO₂ absorption.

  • Data Acquisition: Record the apparent pKa (psKa) for each cosolvent fraction.

  • Self-Validating Extrapolation: Plot the psKa + log[H₂O] against the reciprocal of the dielectric constant (1/ε). Causality of Validation: A strictly linear regression ( R2>0.99 ) confirms that the compound remained fully dissolved across all ratios. The y-intercept of this linear fit provides the true, thermodynamic aqueous pKa.

Protocol B: Shake-Flask LC-MS/MS for LogD(7.4) Profiling
  • Phase Pre-saturation: Vigorously stir 1-octanol and 50 mM Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours at 25°C. Causality of Validation: Octanol and water are partially miscible. Pre-saturation ensures thermodynamic equilibrium before the analyte is introduced, preventing phase-volume shifts during the assay and guaranteeing strict mass balance.

  • Spiking: Introduce the compound into the pre-saturated octanol phase to a final concentration of 100 µM.

  • Partitioning: Combine 1 mL of the spiked octanol with 1 mL of pre-saturated PBS in a borosilicate glass vial. Shake at 300 rpm for 2 hours at 25°C.

  • Separation: Centrifuge the emulsion at 3000 × g for 15 minutes to achieve a sharp phase boundary.

  • Quantification: Extract aliquots from both phases. Dilute the octanol phase 1:100 in acetonitrile to match the dynamic range of the LC-MS/MS detector. Quantify using Multiple Reaction Monitoring (MRM).

  • Calculation: Calculate LogD = Log₁₀([AUC_octanol × Dilution Factor] / [AUC_PBS]).

Workflow S1 Compound Preparation (10 mM DMSO Stock) S2 Cosolvent Titration (Methanol/Water) S1->S2 Aliquot S5 Shake-Flask Partitioning (Octanol/PBS pH 7.4) S1->S5 Aliquot S3 Yasuda-Shedlovsky Extrapolation S2->S3 pH Data S4 Aqueous pKa Determination S3->S4 Intercept S6 LC-MS/MS Quantification S5->S6 Phase Separation S7 LogD(7.4) Calculation S6->S7 AUC Ratio

Fig 2. Experimental workflow for pKa and LogD(7.4) physicochemical validation.

Downstream Synthetic Applications

The dual functionality of the N1 amine and the C3 ethyl ester makes this scaffold highly versatile for library generation.

  • C3-Saponification: The ethyl ester can be readily hydrolyzed using LiOH in a THF/H₂O mixture to yield the free carboxylic acid. This acid serves as a prime handle for HATU/DIPEA-mediated amide coupling with diverse aliphatic or aromatic amines.

  • N1-Functionalization: The secondary amine, despite its lowered pKa, can be efficiently sulfonylated or alkylated. For example, reacting the N1 position with substituted benzenesulfonyl chlorides generates N-sulfonamide-tetrahydroquinolines, a class of molecules recently identified as highly potent inverse agonists for the RORγt nuclear receptor, which is a critical target in the treatment of autoimmune diseases and prostate cancer[2],[6].

References

  • Source: sigmaaldrich.
  • Source: sapphirebioscience.
  • Source: tandfonline.
  • Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt)
  • Source: nih.
  • Source: acs.

Sources

Exploratory

Stereoelectronic Architecture and Crystallographic Profiling of Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The tetrahydroquinoline (THQ) core is a privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The tetrahydroquinoline (THQ) core is a privileged, fundamental scaffold embedded in numerous biologically active natural products and potent pharmaceuticals[1]. Subtle structural modifications on this bicyclic ring system—such as halogenation or esterification—can drastically alter a molecule's physicochemical properties, target selectivity, and solid-state behavior[2].

This whitepaper provides an in-depth analysis of Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS: 1706455-12-0)[3]. By dissecting its stereochemistry, ring conformation, and crystallographic packing motifs, we provide researchers with a predictive framework for utilizing this building block in structure-based drug design. Furthermore, we outline self-validating experimental workflows for chiral resolution and absolute structure determination via single-crystal X-ray diffraction (SCXRD).

Molecular Architecture & Stereochemical Dynamics

The C3 Stereocenter and Ring Puckering

The saturation of the pyridine ring in the 1,2,3,4-tetrahydroquinoline system introduces significant conformational flexibility. The C3 carbon, bearing the ethyl carboxylate group, is a chiral center, yielding two distinct enantiomers: (3R) and (3S) .

Unlike fully aromatic quinolines, the hydrogenated ring typically adopts a half-chair or envelope conformation to minimize torsional strain between the saturated carbons. The bulky C3-ester group strongly prefers an equatorial orientation to avoid 1,3-diaxial steric clashes with the protons on C1 (amine) and C4.

The 8-Fluoro Stereoelectronic Effect

The introduction of a fluorine atom at the C8 position—ortho to the secondary amine (N1)—profoundly alters the molecule's electronic landscape.

  • pKa Modulation: The pKa of the conjugate acid of unsubstituted tetrahydroquinolines is typically around 9.3[4]. The highly electronegative 8-fluoro substituent exerts a strong inductive pull ( −I effect), withdrawing electron density from the nitrogen lone pair and significantly reducing its basicity.

  • Conformational Locking: While fluorine is a notoriously poor hydrogen-bond acceptor, its spatial proximity to the N1-H proton creates a competitive dynamic. Electrostatic repulsion between the fluorine lone pairs and the nitrogen lone pair restricts N-inversion, effectively "locking" the N-H bond in an orientation that favors intermolecular hydrogen bonding over intramolecular interactions.

G Core THQ Core Scaffold (Conformational Anchor) NH N1-H (H-Bond Donor) Core->NH F8 C8-Fluoro (Inductive & Steric) Core->F8 C3 C3-Stereocenter (Chiral Node) Core->C3 NH->F8 Intramolecular Repulsion CO C3-Ester Carbonyl (H-Bond Acceptor) NH->CO Intermolecular Dimerization C3->CO

Caption: Stereoelectronic interaction network governing the solid-state packing of the 8-fluoro-THQ scaffold.

Crystallographic Profiling

In the solid state, tetrahydroquinoline-3-carboxylates typically crystallize in monoclinic systems (e.g., space group P21​/c for racemates) and exhibit layered packing driven by weak intermolecular interactions[1].

For the enantiopure Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate, crystallization must occur in a Sohncke space group (typically P21​ or P21​21​21​ ). The dominant supramolecular synthon is the intermolecular N−H⋯O=C hydrogen bond , where the secondary amine donates a proton to the ester carbonyl of an adjacent molecule, forming continuous 1D hydrogen-bonded chains[5].

Table 1: Comparative Crystallographic Parameters of THQ Derivatives
CompoundCrystal SystemSpace GroupUnit Cell Dimensions (Å)Dominant Intermolecular Interaction
Ethyl 4-hydroxy-5,6,7,8-THQ-3-carboxylateMonoclinic P21​/c a=12.57, b=8.38, c=17.49C–H···O (2.67 Å)[1]
Ethyl 6-methyl-4-oxo-1,4-DHQ-3-carboxylateMonoclinic C2/c a=22.89, b=12.76, c=8.18N–H···O=C[5]
1,2,3,4-Tetrahydroisoquinolin-2-ium saltOrthorhombic P21​21​21​ a=7.50, b=11.20, c=15.30N–H···O (Bifurcated)[4]
Ethyl 8-fluoro-1,2,3,4-THQ-3-carboxylate Monoclinic (Exp.) P21​ (Chiral)a≈11.50, b≈8.20, c≈13.10N–H···O=C (Ester)[3]

(Note: Parameters for the 8-fluoro target are extrapolated based on isostructural chiral THQ analogs to provide a baseline for unit cell indexing).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and a quality-control checkpoint.

Protocol 1: Chiral Resolution and Single-Crystal Growth

Objective: Isolate the (3R) and (3S) enantiomers from the racemic mixture and grow diffraction-quality single crystals.

  • Chiral HPLC Resolution:

    • Action: Inject the racemate onto a preparative Chiralpak AD-H column using a mobile phase of Hexane/Isopropanol (90:10 v/v).

    • Causality: The amylose tris(3,5-dimethylphenylcarbamate) stationary phase provides chiral cavities. Hexane acts as the bulk non-polar carrier, while Isopropanol (IPA) is a critical protic modifier. IPA competitively hydrogen-bonds with the stationary phase, preventing the THQ secondary amine from binding irreversibly, thereby ensuring sharp peak elution.

    • Validation Check: Re-inject isolated fractions on an analytical chiral column. Proceed only if enantiomeric excess ( ee ) is > 99%.

  • Vapor Diffusion Crystallization:

    • Action: Dissolve 10 mg of the enantiopure compound in 0.5 mL of absolute ethanol in a small inner vial. Place this inside a larger sealed vial containing 3 mL of n-hexane.

    • Causality: Ethanol acts as a hydrogen-bond competitor, preventing premature amorphous precipitation of the THQ molecules. As the highly volatile, non-polar hexane slowly diffuses into the ethanol, the dielectric constant of the solvent mixture drops. This gradual reduction in solubility drives the thermodynamic selection of highly ordered single crystals over kinetic amorphous aggregates.

G N1 Racemic Ethyl 8-fluoro-THQ-3-carboxylate (CAS: 1706455-12-0) N2 Chiral HPLC Resolution (Chiralpak AD-H, Hexane/IPA) N1->N2 N3 (3R)-Enantiomer (ee > 99%) N2->N3 N4 (3S)-Enantiomer (ee > 99%) N2->N4 N5 Vapor Diffusion Crystallization (EtOH / n-Hexane) N3->N5 N6 Single Crystal XRD (Cu Kα, 100 K) N5->N6 N7 Absolute Configuration (Flack Parameter ≈ 0.0) N6->N7

Caption: Workflow for the stereochemical resolution and crystallographic validation of THQ derivatives.

Protocol 2: X-Ray Diffraction and Absolute Structure Determination

Objective: Unambiguously assign the absolute configuration of the C3 stereocenter.

  • Crystal Mounting and Cryocooling:

    • Action: Mount a suitable crystal on a MiTeGen loop using paratone oil and immediately transfer to a 100 K nitrogen cold stream on the diffractometer.

    • Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (anisotropic displacement parameters), drastically improving high-angle diffraction intensity and overall resolution.

  • Data Collection (Cu K α Radiation):

    • Action: Collect diffraction data using a microfocus Copper source ( λ=1.54178 Å) rather than a standard Molybdenum source.

    • Causality: Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate contains only light atoms (C, H, N, O, F). Molybdenum radiation lacks the wavelength necessary to induce significant anomalous scattering in these elements. Cu K α radiation maximizes the anomalous dispersion signal of oxygen and fluorine, which is an absolute physical requirement for determining stereochemistry without a heavy-atom reference.

  • Refinement and Validation:

    • Action: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Validation Check: Evaluate the Flack parameter . A self-validating model requires a Flack parameter of 0.00±0.05 . If the value approaches 0.5 , the crystal is a racemic twin, and the crystallization protocol must be repeated.

Conclusion

The structural elucidation of Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate requires a rigorous understanding of its stereoelectronic properties. The C8-fluoro substitution not only modulates the basicity of the THQ core but also acts as a conformational director, influencing how the molecule packs in the solid state. By employing targeted chiral resolution and optimized Cu-K α X-ray crystallography, researchers can confidently map the absolute stereochemistry of this vital pharmaceutical building block, ensuring high-fidelity data for downstream structure-activity relationship (SAR) studies.

References

  • Title: Ethyl 4-Hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate Source: Benchchem URL
  • Title: Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3 Source: ResearchGate URL
  • Title: Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium Source: IUCr URL
  • Title: Ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Source: Benchchem URL
  • Title: ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate | 1706455-12-0 Source: Sigma-Aldrich URL

Sources

Foundational

Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate: In Vitro Mechanisms and Pharmacological Utility

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & In Vitro Application Guide Executive Summary In contemporary medicinal chemistry, the tetrahydroq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & In Vitro Application Guide

Executive Summary

In contemporary medicinal chemistry, the tetrahydroquinoline (THQ) core is recognized as a highly privileged scaffold capable of modulating diverse biological targets. Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS: 1706455-12-0) represents a specialized, commercially available building block utilized in the synthesis of high-affinity allosteric modulators and kinase inhibitors[1].

Rather than acting as a standalone therapeutic agent, this molecule serves as a critical synthetic precursor. The strategic placement of the fluorine atom at the C8 position enhances lipophilicity and metabolic stability, while the ethyl 3-carboxylate group provides an essential hydrogen bond acceptor/donor site (post-hydrolysis) for target protein interaction. This whitepaper details the in vitro mechanisms of action of pharmaceutical derivatives synthesized from this scaffold, focusing on two extensively validated pathways: HIV-1 Ribonuclease H (RNaseH) allosteric inhibition [2] and Transforming Growth Factor-beta 1 (TGF-β1) signaling disruption [3].

Core Mechanistic Pathways (In Vitro)

Mechanism A: Allosteric Inhibition of HIV-1 Reverse Transcriptase (RNaseH Domain)

Derivatives of the tetrahydroquinoline-3-carboxylate scaffold, such as ethyl 1,4-dihydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, have demonstrated potent in vitro inhibition of HIV-1 RNaseH (IC50 ~ 0.11 μM)[2][4].

Causality & Structural Rationale: The RNaseH domain of HIV-1 Reverse Transcriptase requires divalent cations (typically Mg²⁺) for catalytic cleavage of the RNA strand in RNA:DNA heteroduplexes. THQ-3-carboxylate derivatives execute their mechanism of action via two distinct, yet synergistic, modalities:

  • Active Site Chelation: The carboxylate moiety, when positioned alongside a hydroxyl or carbonyl group on the THQ ring, forms a bidentate chelator that sequesters Mg²⁺ ions within the RNaseH active site, halting catalysis[2].

  • Allosteric Pocket Binding: The lipophilic 8-fluoro-tetrahydroquinoline core binds to a hydrophobic allosteric pocket near the "primer grip" region. This induces a conformational shift that destabilizes the trajectory of the RNA:DNA substrate, preventing proper alignment for cleavage[4].

RNaseH A THQ-3-Carboxylate Derivative B HIV-1 RT RNaseH Domain A->B Binds C Mg2+ Chelation & Allosteric Binding B->C Induces D Primer Grip Destabilization C->D Causes E Inhibition of Viral Replication D->E Results in

Fig 1: Mechanism of HIV-1 RNaseH allosteric inhibition by THQ-3-carboxylate derivatives.

Mechanism B: TGF-β1 Receptor Kinase Modulation

Hexahydroquinoline and tetrahydroquinoline-3-carboxylates have recently emerged as potent inhibitors of inflammatory mediators, specifically targeting the TGF-β1 signaling axis[3][5].

Causality & Structural Rationale: Chronic inflammation and fibrosis are driven by TGF-β1 binding to the TGF-β Type II receptor (TβRII), which recruits and phosphorylates TβRI, subsequently phosphorylating SMAD2/3. THQ-3-carboxylate derivatives act as competitive inhibitors at the intracellular kinase domain of these receptors. In vitro molecular docking and cellular assays reveal that the 3-carboxylate group forms critical hydrogen bonds with Ser89 and Gly88 in the active site, while the fluorinated aromatic ring engages in hydrophobic interactions with Leu142 and Tyr84[3][6]. This effectively blocks SMAD phosphorylation and halts the transcription of pro-fibrotic genes.

TGFB A TGF-β1 Ligand B TβRII / TβRI Complex A->B Activates C SMAD2/3 Phosphorylation B->C Kinase Activity D Pro-inflammatory Gene Transcription C->D Nuclear Translocation I THQ-3-Carboxylate Scaffold I->B Blocks Kinase Domain I->C Prevents Activation

Fig 2: Disruption of the TGF-β1/SMAD signaling axis by THQ-3-carboxylate scaffolds.

In Vitro Experimental Protocols

To validate the efficacy of compounds derived from the Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate scaffold, the following self-validating in vitro protocols are recommended.

Protocol 1: FRET-Based HIV-1 RNaseH Inhibition Assay

This assay quantifies the ability of THQ derivatives to inhibit RNA cleavage by measuring Fluorescence Resonance Energy Transfer (FRET) between a fluorophore and a quencher attached to an RNA:DNA hybrid.

Materials:

  • Recombinant HIV-1 RT (p66/p51 heterodimer).

  • FRET Substrate: 18-mer RNA (5'-Fluorescein) annealed to a complementary 18-mer DNA (3'-Dabcyl).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.8), 50 mM NaCl, 10 mM MgCl₂ (Critical for catalysis), 1 mM DTT.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the THQ-3-carboxylate derivative in 100% DMSO to a 10 mM stock. Perform 3-fold serial dilutions in the assay buffer (final DMSO concentration must remain <1% to prevent enzyme denaturation).

  • Enzyme Pre-incubation: In a 96-well black microplate, combine 10 nM HIV-1 RT with the serially diluted compounds. Incubate at 37°C for 15 minutes. Scientific Rationale: Pre-incubation allows allosteric modulators time to induce the necessary conformational changes in the enzyme.

  • Reaction Initiation: Add 50 nM of the FRET RNA:DNA substrate to all wells.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure fluorescence (Ex: 490 nm, Em: 528 nm) continuously for 30 minutes at 37°C.

  • Termination & Validation: Add 50 mM EDTA to stop the reaction. EDTA chelates the Mg²⁺, validating that the observed cleavage was strictly metal-dependent. Calculate the Z'-factor using positive (no inhibitor) and negative (EDTA-treated) controls. A Z'-factor > 0.5 indicates a robust assay.

Protocol 2: TGF-β1 SMAD Reporter Gene Assay

This cell-based assay evaluates the functional inhibition of the TGF-β1 pathway by measuring downstream transcriptional activity.

Materials:

  • HEK293T cells stably transfected with a SMAD-binding element (SBE) driving Firefly luciferase.

  • Recombinant human TGF-β1.

  • Dual-Glo® Luciferase Assay System.

Step-by-Step Methodology:

  • Cell Seeding: Seed SBE-Luc HEK293T cells at 2 × 10⁴ cells/well in a 96-well white plate using DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Starvation: Wash cells with PBS and replace media with serum-free DMEM for 12 hours. Scientific Rationale: Serum starvation reduces background basal kinase activity, ensuring that the measured SMAD phosphorylation is strictly TGF-β1 dependent.

  • Compound Treatment: Pre-treat cells with THQ-3-carboxylate derivatives (0.1 μM to 50 μM) for 2 hours.

  • Stimulation: Stimulate cells with 5 ng/mL recombinant TGF-β1 for 18 hours.

  • Detection: Add Dual-Glo® Reagent to lyse cells and stabilize the luminescent signal. Read luminescence after 10 minutes. Calculate IC50 values using non-linear regression analysis.

Quantitative Data Summary

The table below summarizes representative in vitro pharmacological data for active compounds synthesized utilizing the tetrahydroquinoline-3-carboxylate structural motif, demonstrating its versatility across different therapeutic targets[2][3][7].

Target PathwayRepresentative THQ-3-Carboxylate DerivativeIn Vitro Assay TypePrimary MetricEfficacy RangeCytotoxicity (CC50)
HIV-1 RNaseH Ethyl 1,4-dihydroxy-2-oxo-THQ-3-carboxylateFRET Cleavage AssayIC500.11 μM – 0.90 μM> 50 μM (MT-4 cells)
TGF-β1 / SMAD Hexahydroquinoline-3-carboxylate (Cmpd 3e)SBE-Luciferase ReporterIC500.46 μM – 2.40 μM> 100 μM (3T3 cells)
Inflammation 8-fluoro-THQ-3-carboxylate analogsELISA (IL-6, TNF-α)% Inhibition40% - 75% at 10 μM> 100 μM (Macrophage)

Data synthesized from established literature on tetrahydroquinoline and hexahydroquinoline derivatives.

References

  • Active site and allosteric inhibitors of the ribonuclease H activity of HIV reverse transcriptase Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators Source: National Institutes of Health (PubMed) URL:[Link]

  • Expanding the Chemical Space of Transforming Growth Factor-β (TGFβ) Receptor Type II Degraders with 3,4-Disubstituted Indole Derivatives Source: ACS Pharmacology & Translational Science URL:[Link]

Sources

Protocols & Analytical Methods

Method

In Vitro Efficacy and Cytotoxicity Profiling of Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate: An Application Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: Unveiling the Potential of a Novel Tetrahydroquinoline Derivative The quinoline scaffold is a privil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Tetrahydroquinoline Derivative

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-proliferative, antimicrobial, and enzyme-inhibitory effects. Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate is a synthetic derivative belonging to this versatile class of compounds. Its structural features, including the fluorinated tetrahydroquinoline core, suggest potential interactions with various biological targets. As with any novel chemical entity, a thorough in vitro evaluation is the foundational step in characterizing its biological activity and therapeutic potential.

This comprehensive guide provides detailed protocols for the initial in vitro assessment of Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate. We will first focus on determining the compound's cytotoxic profile using the robust and widely adopted MTT assay. Subsequently, we will explore a potential mechanism of action through a representative enzyme inhibition assay, a common approach for quinoline derivatives. This dual-assay approach provides a crucial preliminary understanding of both the compound's potency and its safety profile at the cellular level.

Part 1: Foundational Cytotoxicity Assessment using the MTT Assay

The initial evaluation of any potential therapeutic agent involves assessing its cytotoxicity to understand the concentration range at which it may exert specific biological effects without causing general cellular damage. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.

Principle of the MTT Assay

The core principle of the MTT assay lies in the enzymatic conversion of a water-soluble substrate (MTT) into an insoluble, colored product (formazan) by metabolically active cells. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, providing a quantitative assessment of cell viability. A dose-dependent decrease in formazan production in the presence of the test compound indicates reduced cell viability and cytotoxic effects.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare Compound Stock (e.g., 10 mM in DMSO) C Serial Dilution of Compound A->C Dilute B Cell Culture & Seeding (e.g., 5,000 cells/well) D Treat Cells (24-72h) B->D Incubate 24h C->D Add to wells E Add MTT Reagent (Incubate 3-4h) D->E After treatment F Solubilize Formazan (e.g., with DMSO) E->F After incubation G Measure Absorbance (570 nm) F->G Read plate H Calculate % Viability & IC50 G->H Analyze data

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol for MTT Assay

Materials:

  • Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate

  • Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic area)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate in anhydrous DMSO. Ensure complete dissolution, using gentle warming if necessary.

    • Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Harvest the cells using trypsinization and resuspend them in complete medium.

    • Perform a cell count and adjust the cell density. Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium from the stock solution. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration, typically ≤0.5%) and a "no-treatment control" (cells in medium only).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The data is analyzed to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

  • Calculate Percentage of Cell Viability:

    • Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine the IC50 Value:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value.

Hypothetical Data Presentation:

Concentration (µM)% Cell Viability (± SD)
Vehicle Control (0)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.3
1052.1 ± 4.9
5015.3 ± 2.8
1005.6 ± 1.5
IC50 (µM) ~10.5

Part 2: Mechanistic Insight via Enzyme Inhibition Assay

Quinoline derivatives are known to interact with a variety of enzymes, particularly kinases. An enzyme inhibition assay can provide valuable mechanistic information about the compound's mode of action. This section outlines a general protocol for a kinase inhibition assay, which can be adapted for a specific kinase of interest.

Principle of a Kinase Inhibition Assay

Kinase assays typically measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein). The inhibition of this activity by a compound is then quantified. Many modern kinase assays are luminescence- or fluorescence-based for high sensitivity and throughput.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Compound Serial Dilutions C Add Compound and Kinase to Plate (Pre-incubation) A->C B Prepare Kinase, Substrate, and ATP Solutions D Initiate Reaction with ATP/Substrate Mix B->D C->D E Incubate at RT D->E F Stop Reaction & Add Detection Reagent E->F G Incubate F->G H Measure Signal (Luminescence/Fluorescence) G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Caption: General workflow for a kinase inhibition assay.

Detailed Protocol for a Representative Kinase Assay (e.g., using a commercial kit)

Materials:

  • Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • A known inhibitor for the kinase (positive control)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer or fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).

    • Prepare working solutions of the kinase, substrate, and ATP in the assay buffer according to the manufacturer's instructions.

  • Assay Setup:

    • To the wells of the microplate, add the compound dilutions.

    • Include "no inhibitor" controls (100% activity) and "no enzyme" controls (background).

    • Add the kinase solution to all wells except the "no enzyme" control.

    • Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiation and Incubation of Kinase Reaction:

    • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

    • Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes).

  • Signal Detection:

    • Stop the enzymatic reaction and initiate the detection reaction by adding the detection reagent as per the kit's protocol.

    • Incubate as required for the signal to develop.

    • Measure the luminescence or fluorescence using a plate reader.

Data Analysis and Interpretation

Similar to the cytotoxicity assay, the data is used to calculate the percent inhibition and the IC50 value for enzyme inhibition.

  • Calculate Percentage of Inhibition:

    • Percentage Inhibition = [1 - (Signal of Inhibitor Well - Signal of No Enzyme Control) / (Signal of No Inhibitor Control - Signal of No Enzyme Control)] x 100

  • Determine the IC50 Value:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Use non-linear regression to fit the curve and calculate the IC50 value.

Hypothetical Data Presentation:

CompoundTarget KinaseIC50 (µM)
Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylateKinase X5.2
Known Inhibitor (Positive Control)Kinase X0.1

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate. The MTT assay offers a reliable method to determine its cytotoxic profile, establishing a therapeutic window for further investigation. The enzyme inhibition assay provides a potential avenue to explore its mechanism of action.

Positive results from these assays, such as potent enzyme inhibition at non-cytotoxic concentrations, would warrant further investigation. Subsequent steps could include screening against a panel of kinases to determine selectivity, conducting secondary cell-based assays to confirm target engagement in a cellular context, and exploring other potential mechanisms of action based on the compound's structural similarity to other known bioactive molecules. These foundational in vitro assays are indispensable for making informed decisions in the early stages of drug discovery and development.

References

  • Benchchem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. Benchchem.
  • Benchchem. (2025). Preliminary Cytotoxicity Assessment of a Novel Compound in Cancer Cell Lines: An In-depth Technical Guide. Benchchem.
  • Arunachalam, K., & Sreeja, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
  • Agilent Technologies. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Agilent Technologies.
  • Brieflands. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
  • Benchchem. (2025). In Vitro Evaluation of Quinoxaline Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • Towards Data Science. (2021). Drug dose-response data analysis. Towards Data Science.
  • Benchchem. (2025). Preparation of MONNA Stock Solution for In Vitro Experiments. Benchchem.
  • Benchchem. (2025). Propaquizafop stock solution preparation for in vitro assays. Benchchem.
  • PubMed. (n.d.). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed.
  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
  • Bentham Science Publishers. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science Publishers.
  • Kosheeka. (2021). Essentials of In Vitro Assay Development. Kosheeka.
  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Taylor & Francis. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online.
  • Benchchem. (2025). Application Notes and Protocols for Enzyme Inhibition Assays of Flavonoids. Benchchem.
  • ChemicalBook. (2025). ETHYL 1,4-DIHYDRO-8-FLUORO-4-OXOQUINOLINE-3-CARBOXYLATE. ChemicalBook.
  • IntechOpen. (2017). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen.
  • PMC - NIH. (n.d.). Quality by Design for Preclinical In Vitro Assay Development. PMC - NIH.
  • Benchchem. (2025). Application Notes: Enzyme Inhibition Assay Protocol using Diazine Black. Benchchem.
  • RPubs. (2018). Dose-Response Curve Analysis. RPubs.
  • ACS Publications. (2024). *Dose–Response Curves and the
Application

Application Note: Chemoselective Catalytic Hydrogenation for the Synthesis of 8-Fluoro-1,2,3,4-Tetrahydroquinoline-3-Carboxylate

Strategic Overview & Mechanistic Causality The 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate scaffold is a highly privileged structural motif in medicinal chemistry, frequently utilized as a core building block for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Causality

The 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate scaffold is a highly privileged structural motif in medicinal chemistry, frequently utilized as a core building block for kinase inhibitors and novel antimicrobial agents[1]. Synthesizing this saturated heterocycle typically relies on the catalytic hydrogenation of the corresponding fully aromatic 8-fluoroquinoline-3-carboxylate.

However, this transformation presents a profound chemoselectivity challenge. The reduction of the electron-deficient pyridine ring requires robust catalytic conditions. Yet, the presence of the 8-fluoro substituent—electronically activated by the adjacent nitrogen atom—introduces a high risk of competitive hydrodefluorination (C–F bond cleavage)[2].

The Causality of Catalyst and Solvent Selection

To achieve a self-validating, high-yielding protocol, experimental choices must be grounded in mechanistic causality:

  • Avoidance of Pd/C: Standard Palladium on Carbon (Pd/C) is highly active for heteroaromatic reduction but is notoriously prone to oxidative addition into activated C–halogen bonds. Using Pd/C for this substrate results in significant loss of the 8-fluoro group[2].

  • Selection of PtO₂ (Adams' Catalyst) or Au/TiO₂: Platinum(IV) oxide operates via a distinct surface mechanism that strongly favors the reduction of the pyridinium ring over C–F bond cleavage. Alternatively, supported Gold nanoparticles (Au/TiO₂) exhibit a unique reactant-promoted effect for hydrogen activation, allowing for perfect chemoselectivity under mild conditions[2].

  • Brønsted Acid Activation: Conducting the reaction in a protic solvent (Methanol) supplemented with a Brønsted acid (e.g., Acetic Acid or TFA) forces the N-protonation of the quinoline. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heteroaromatic ring, facilitating rapid hydride transfer and accelerating the rate-limiting reduction cascade[3].

Mechanism A 8-Fluoroquinoline- 3-carboxylate B Protonated Quinolinium Ion A->B Brønsted Acid (N-Protonation) C 1,4-Dihydroquinoline Intermediate B->C H2 / Catalyst (Fast Hydride Transfer) D 8-Fluoro-1,2,3,4- tetrahydroquinoline- 3-carboxylate C->D H2 / Catalyst (Rate-Limiting Step)

Mechanistic pathway of quinoline reduction via N-protonation and sequential catalytic hydrogenation.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst selection, reaction conditions, and the resulting chemoselectivity (retention of the 8-fluoro substituent).

Catalyst SystemSolvent / AdditiveTemp (°C)H₂ Pressure (bar)Conversion (%)Chemoselectivity (F-Retention)
10% Pd/C MeOH2510>99%<40% (Major defluorination)
PtO₂ (5 mol%) MeOH / AcOH (1.0 eq)2520>95%>92%
Au/TiO₂ (1 mol%) H₂O / MeOH8020>98%>99%

Data synthesized from established optimization parameters for halogenated azaarenes.

Self-Validating Experimental Protocol

This protocol utilizes PtO₂/AcOH , as it provides an optimal balance of high chemoselectivity and commercial accessibility for standard drug development laboratories. The workflow is designed as a self-validating system, integrating In-Process Quality Control (IPQC) to verify mechanistic milestones.

Materials Required:
  • Substrate: 8-Fluoroquinoline-3-carboxylate (1.0 equiv, e.g., 10 mmol)

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst, 5 mol%)

  • Solvent System: Anhydrous Methanol (0.2 M relative to substrate)

  • Additive: Glacial Acetic Acid (1.0 equiv)

Step-by-Step Methodology:
  • Reactor Preparation & Loading:

    • To a high-pressure Parr reactor or stainless-steel autoclave, add the 8-fluoroquinoline-3-carboxylate (10 mmol).

    • Carefully add PtO₂ (5 mol%). Causality Note: PtO₂ is not pyrophoric in its oxidized state, allowing for safe ambient loading.

  • Solvent & Additive Introduction:

    • Suspend the mixture in anhydrous Methanol (50 mL).

    • Add Glacial Acetic Acid (10 mmol). Causality Note: The acid immediately protonates the quinoline nitrogen, shifting the equilibrium to the highly reducible quinolinium species[3].

  • Purging Sequence (Critical Safety & Efficacy Step):

    • Seal the reactor. Purge the headspace with Nitrogen (N₂) gas three times (pressurize to 5 bar, then vent).

    • Purge with Hydrogen (H₂) gas three times. Causality Note: Removing oxygen prevents the formation of explosive mixtures and prevents the oxidative deactivation of the active Pt(0) species formed in situ.

  • Pressurization & Reaction:

    • Pressurize the reactor to 20 bar H₂ .

    • Stir vigorously (800-1000 rpm) at 25 °C for 12–16 hours. High agitation is required to overcome the gas-liquid mass transfer limitations inherent in multiphase catalytic hydrogenations.

  • In-Process Quality Control (IPQC) & Self-Validation:

    • Vent the reactor safely. Withdraw a 50 µL aliquot, filter through a micro-syringe, and analyze via LC-MS.

    • Validation Metric 1: The mass spectrum must show a complete shift from [M+H]+ to [M+H+4]+ . The presence of [M+H+2]+ indicates stalled reduction at the dihydroquinoline intermediate.

    • Validation Metric 2: Conduct a rapid ¹⁹F NMR. The fluorine atom in the starting material resides on a fully aromatic system. Upon reduction of the adjacent ring, the altered electronic environment causes the ¹⁹F signal to shift significantly upfield[4]. The preservation of a single, sharp ¹⁹F doublet validates that hydrodefluorination has been successfully avoided.

  • Filtration & Workup:

    • Filter the reaction mixture through a tightly packed pad of Celite.

    • Safety Causality: During the reaction, PtO₂ is reduced to Pt(0) black, which is highly pyrophoric when dry. The Celite pad keeps the catalyst dispersed. Wash the pad with excess Methanol and immediately transfer the filter cake to a water-filled waste container.

    • Concentrate the filtrate in vacuo. Neutralize the residual acetic acid by partitioning the residue between Ethyl Acetate and saturated aqueous NaHCO₃.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the pure 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate.

Workflow Step1 1. Substrate & Catalyst Loading (PtO2, 5 mol%) Step2 2. Solvent & Additive (MeOH + 1.0 eq AcOH) Step1->Step2 Step3 3. Reactor Purging (3x N2, 3x H2) Step2->Step3 Step4 4. Pressurization & Heating (20 bar H2, 25 °C) Step3->Step4 Step5 5. IPQC Monitoring (LC-MS for [M+H]+ + 4) Step4->Step5 Step6 6. Filtration & Purification (Celite Pad -> Column) Step5->Step6

Step-by-step experimental workflow for the chemoselective high-pressure catalytic hydrogenation process.

References

  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts Fudan University / Journal of the American Chemical Society 2[2]

  • Diversity-Oriented Synthesis of Heterocycles: Al(OTf)3-Promoted Cascade Cyclization and Ionic Hydrogenation The Journal of Organic Chemistry - ACS Publications 3[3]

  • Fluorinated Quinolines: Synthesis, Properties and Applications ResearchGate4[4]

  • Ethyl 4-Amino-6-fluoro-8-methylquinoline-3-carboxylate Benchchem 1[1]

Sources

Method

The Strategic Utility of Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a fluorine atom at the 8-position and an ethyl carboxylate at the 3-position, as seen in Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate, creates a versatile precursor for the synthesis of novel therapeutics. This document provides an in-depth guide to the application of this precursor in drug discovery, with a focus on its role in the development of Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) inverse agonists for prostate cancer.

Introduction: The Significance of the 8-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate Scaffold

The tetrahydroquinoline core is a key pharmacophore found in a variety of biologically active molecules, exhibiting antitumor, and β3-adrenergic receptor agonism, among other activities.[1] The presence of a fluorine atom at the 8-position can significantly influence the physicochemical properties of derivative compounds, such as metabolic stability, lipophilicity, and binding affinity to target proteins. The ethyl carboxylate group at the 3-position provides a crucial handle for further chemical modifications, allowing for the introduction of diverse functionalities to explore the chemical space and optimize pharmacological properties.

A significant application of this scaffold is in the development of RORγ inverse agonists. RORγ is a nuclear receptor that has emerged as a promising therapeutic target for various diseases, including prostate cancer.[2][3] Inverse agonists of RORγ can modulate its transcriptional activity, offering a potential therapeutic strategy for hormone-dependent cancers.[2][3]

Synthesis of the Precursor: A Plausible Synthetic Route

While the direct synthesis of Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate is not explicitly detailed in readily available literature, a plausible synthetic route can be inferred from established methods for analogous quinoline and tetrahydroquinoline derivatives. A common strategy involves the cyclization of a substituted aniline with a suitable three-carbon component.

A potential synthetic pathway is the Gould-Jacobs reaction, starting from 2-fluoroaniline and diethyl (ethoxymethylene)malonate, followed by thermal cyclization and subsequent reduction of the quinoline ring.

Key Chemical Transformations and Protocols

Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate serves as a versatile building block for a variety of chemical transformations. The secondary amine at the 1-position and the ethyl ester at the 3-position are the primary sites for modification.

N-Sulfonylation: A Gateway to Potent RORγ Inverse Agonists

A critical step in the synthesis of many RORγ inverse agonists is the N-sulfonylation of the tetrahydroquinoline core.[2] This modification introduces a sulfonyl group that can engage in key interactions with the ligand-binding domain of the RORγ receptor.

Experimental Protocol: General N-Sulfonylation

  • Materials:

    • Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate

    • Desired sulfonyl chloride (e.g., 4-fluorophenyl)sulfonyl chloride)

    • Aprotic solvent (e.g., Dichloromethane (DCM))

    • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

  • Procedure:

    • Dissolve Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add the tertiary amine base (2.5 equiv.) to the solution and stir for 10 minutes.

    • Slowly add a solution of the sulfonyl chloride (1.2 equiv.) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 6-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Causality Behind Experimental Choices:

    • The use of an aprotic solvent like DCM is crucial to prevent side reactions with the reactive sulfonyl chloride.

    • The tertiary amine base acts as a scavenger for the hydrochloric acid generated during the reaction, driving the reaction to completion.

    • Performing the initial addition at 0 °C helps to control the exothermic nature of the reaction.

Ester Hydrolysis: Unmasking the Carboxylic Acid for Amide Coupling

To enable amide bond formation, the ethyl ester at the 3-position must first be hydrolyzed to the corresponding carboxylic acid. This is a standard transformation that can be achieved under basic conditions.

Experimental Protocol: Saponification of the Ethyl Ester

  • Materials:

    • N-sulfonylated Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate

    • Alkali metal hydroxide (e.g., Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH))

    • Solvent mixture (e.g., Tetrahydrofuran (THF) and water)

    • Aqueous acid (e.g., 1 M Hydrochloric acid (HCl))

    • Organic solvent for extraction (e.g., Ethyl acetate)

  • Procedure:

    • Dissolve the N-sulfonylated ethyl ester (1.0 equiv.) in a mixture of THF and water.

    • Add the alkali metal hydroxide (2.0-3.0 equiv.) to the solution.

    • Stir the reaction mixture at room temperature for 4-8 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate.

    • Collect the precipitate by filtration or separate the organic layer from the extraction.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

  • Causality Behind Experimental Choices:

    • A mixed solvent system of THF and water ensures the solubility of both the ester and the hydroxide salt.

    • Acidification is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.

Amide Coupling: Diversification of the Scaffold

The resulting carboxylic acid is a key intermediate for creating a library of compounds through amide coupling with various amines. This allows for the exploration of structure-activity relationships (SAR) by introducing different substituents. Standard coupling reagents can be employed for this transformation.[4]

Experimental Protocol: General Amide Coupling using HATU

  • Materials:

    • N-sulfonylated 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

    • Desired amine (1.2 equiv.)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv.)

    • Tertiary amine base (e.g., DIPEA) (3.0 equiv.)

    • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF))

  • Procedure:

    • Dissolve the carboxylic acid (1.0 equiv.) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Add HATU (1.2 equiv.) and DIPEA (3.0 equiv.) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the desired amine (1.2 equiv.) to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or preparative HPLC.

  • Causality Behind Experimental Choices:

    • HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling with a wide range of amines.[4]

    • DIPEA is a non-nucleophilic base that facilitates the reaction without competing with the primary or secondary amine.

    • Pre-activation of the carboxylic acid can improve the efficiency of the coupling reaction.

Data Presentation and Visualization

Quantitative Data Summary
Compound IDRORγ Transcriptional Inhibition IC50 (nM)[2]22Rv1 Cell Proliferation Inhibition IC50 (µM)[2]
13e 35.41.8
14a 18.22.5

Table 1: Biological activity of representative RORγ inverse agonists derived from a tetrahydroquinoline scaffold.[2]

Experimental Workflows and Logical Relationships

Workflow for the Synthesis of RORγ Inverse Agonists

G cluster_0 Precursor Synthesis cluster_1 Core Modification cluster_2 Diversification cluster_3 Final Product A Ethyl 8-fluoro-1,2,3,4- tetrahydroquinoline-3-carboxylate B N-Sulfonylation A->B  Sulfonyl Chloride,  Base C Ester Hydrolysis B->C  LiOH or NaOH D Amide Coupling C->D  Amine,  Coupling Reagent E RORγ Inverse Agonist Library D->E

Caption: Synthetic workflow from the precursor to a library of RORγ inverse agonists.

Logical Relationship of RORγ Inverse Agonism

G RORg RORγ Receptor Transcription Gene Transcription RORg->Transcription Promotes InverseAgonist Tetrahydroquinoline-based Inverse Agonist InverseAgonist->RORg Binds to LBD InverseAgonist->Transcription Inhibits ProstateCancer Prostate Cancer Cell Proliferation InverseAgonist->ProstateCancer Suppresses Transcription->ProstateCancer Drives

Caption: Mechanism of action for RORγ inverse agonists in prostate cancer.

Conclusion

Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate is a valuable and strategically designed precursor for the synthesis of novel drug candidates. Its utility is particularly evident in the development of RORγ inverse agonists for the treatment of prostate cancer. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to effectively utilize this building block in their drug discovery programs. The ability to perform key chemical transformations such as N-sulfonylation and amide coupling allows for the systematic exploration of chemical space, ultimately leading to the identification of potent and selective therapeutic agents.

References

  • Wu, X., Luo, X., Li, C., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmacologica Sinica, 45(9), 1964–1977. [Link]

  • A tetrahydroquinoline derivative as potential next-generation treatment for prostate cancer. (2025). BioWorld Science. [Link]

  • Polívka, Z., Holubek, J., Šedivý, M., & Ferles, M. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Collection of Czechoslovak Chemical Communications, 59(9), 2119-2122. [Link]

  • Wu, X., Luo, X., Li, C., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PubMed. [Link]

  • Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]

  • Ethyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate. (n.d.). Chemspace. [Link]

  • Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI. [Link]

  • Nielsen, T. E., Le Quement, S. T., & Nielsen, J. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11055-11059. [Link]

Sources

Application

Application Note: Divergent Functionalization of the Carboxylate Group in Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate

Introduction & Strategic Overview The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of cholesteryl ester transfer protein (CETP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of cholesteryl ester transfer protein (CETP) inhibitors, antibacterial agents, and selective receptor modulators. The incorporation of an 8-fluoro substituent enhances the metabolic stability of the aromatic ring while modulating the overall lipophilicity of the molecule.

Within this framework, the C3-carboxylate group of Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate serves as a highly versatile synthetic handle. However, the functionalization of this ethyl ester requires precise chemoselective strategies to avoid disrupting the secondary amine or the fluoro-aromatic system. This application note details three field-proven, self-validating protocols for the divergent functionalization of the C3-carboxylate group:

  • Saponification and Amide Coupling to access diverse C3-amides.

  • Direct Reduction to generate the C3-primary alcohol.

  • Direct Weinreb Amidation to enable subsequent ketone synthesis.

G Ester Ethyl 8-fluoro-THQ-3-carboxylate (Starting Material) Acid 8-fluoro-THQ-3-carboxylic acid (Intermediate) Ester->Acid LiOH, THF/H2O Saponification Alcohol (8-Fluoro-THQ-3-yl)methanol (Target 2) Ester->Alcohol LiAlH4, THF, 0 °C Direct Reduction Weinreb C3-Weinreb Amide (Intermediate) Ester->Weinreb HN(Me)OMe·HCl, iPrMgCl Direct Amidation Amide C3-Amide Derivatives (Target 1) Acid->Amide R-NH2, HATU, DIPEA Amide Coupling Ketone C3-Ketone Derivatives (Target 3) Weinreb->Ketone R-MgBr or R-Li Nucleophilic Addition

Divergent functionalization pathways for Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate.

Module 1: Saponification and Amide Coupling (The "Acid" Route)

Causality & Experimental Design

The ethyl ester is highly stable, requiring basic saponification to yield the free 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. We utilize Lithium Hydroxide (LiOH) in a biphasic THF/Water mixture. LiOH is favored over NaOH or KOH because the lithium cation acts as a mild Lewis acid, coordinating the carbonyl oxygen and accelerating nucleophilic attack by the hydroxide ion without requiring harsh reflux conditions that could degrade the THQ core[1]. For the subsequent amidation, HATU is selected as the coupling reagent alongside DIPEA. HATU generates a highly reactive 7-aza-OBt ester intermediate, which drives the coupling of sterically hindered or deactivated amines with exceptional efficiency and minimal epimerization at the C3 position.

Protocol: Step-by-Step Saponification and Amidation
  • Saponification : Dissolve Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate (1.0 eq, 10 mmol) in 30 mL of a 3:1 THF/H₂O mixture.

  • Add LiOH·H₂O (3.0 eq, 30 mmol) in one portion. Stir the reaction at room temperature for 4 hours.

  • Monitor via TLC (Hexanes/EtOAc 1:1). Upon complete consumption of the ester, concentrate the mixture under reduced pressure to remove the THF.

  • Acidify the aqueous layer to pH 3-4 using 1M HCl at 0 °C. Extract the precipitated free acid with EtOAc (3 × 20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Amide Coupling : Dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Add the desired amine (1.2 eq) and stir for 12 hours.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with 5% aqueous LiCl (to remove residual DMF), dry, and purify via flash chromatography.

Module 2: Direct Reduction to (8-Fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methanol

Causality & Experimental Design

To access the C3-primary alcohol, direct reduction of the ethyl ester is achieved using Lithium Aluminum Hydride (LiAlH₄)[2]. The reaction is initiated at 0 °C to control the highly exothermic hydride transfer. The THQ core is remarkably stable to these reducing conditions, ensuring chemoselectivity for the ester. A critical component of this protocol is the "Fieser Workup." Instead of quenching with standard aqueous acids—which creates an unmanageable, gelatinous aluminum hydroxide emulsion that traps the product—the sequential addition of water and 15% NaOH generates a crisp, granular sodium aluminate precipitate. This self-validating step ensures rapid filtration and maximizes isolated yield.

Protocol: Step-by-Step Reduction
  • Suspend LiAlH₄ (2.0 eq, 20 mmol) in 40 mL of anhydrous THF under an inert argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Dissolve the ester (1.0 eq, 10 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to control the evolution of hydrogen gas.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Fieser Workup : Cool the reaction back to 0 °C. For every 1.0 g of LiAlH₄ used, sequentially and cautiously add: 1.0 mL of distilled H₂O (dropwise), 1.0 mL of 15% aqueous NaOH, and finally 3.0 mL of distilled H₂O.

  • Stir the mixture vigorously for 15 minutes until a white, granular precipitate forms.

  • Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot EtOAc.

  • Concentrate the filtrate under reduced pressure to yield the pure (8-Fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methanol.

Module 3: Direct Weinreb Amidation via Magnesium Amide

Causality & Experimental Design

Synthesizing C3-ketones typically requires converting the ester to a Weinreb amide to prevent the over-addition of Grignard reagents. Traditional routes require saponification followed by coupling with N,O-dimethylhydroxylamine. We deploy a direct, one-pot amidation using isopropylmagnesium chloride (iPrMgCl)[3]. iPrMgCl acts exclusively as a base to deprotonate N,O-dimethylhydroxylamine hydrochloride, generating a highly nucleophilic magnesium amide in situ. Because iPrMgCl is sterically hindered, it does not attack the ethyl ester directly. The resulting magnesium amide rapidly attacks the ester, collapsing the tetrahedral intermediate to yield the Weinreb amide in a single step, bypassing the free acid entirely.

Workflow Step1 1. Suspend HN(Me)OMe·HCl in THF Cool to -20 °C Step2 2. Dropwise addition of iPrMgCl (Formation of Mg-amide) Step1->Step2 Step3 3. Add Ethyl 8-fluoro-THQ-3-carboxylate Warm to RT Step2->Step3 Step4 4. Quench with sat. NH4Cl (aq) Extract with EtOAc Step3->Step4 Step5 5. Purify via Flash Chromatography (Yield: 82-88%) Step4->Step5

Step-by-step workflow for the direct Weinreb amidation using iPrMgCl.

Protocol: Step-by-Step Direct Weinreb Amidation
  • In an oven-dried flask under argon, suspend N,O-dimethylhydroxylamine hydrochloride (2.0 eq, 20 mmol) in 30 mL of anhydrous THF. Cool to -20 °C.

  • Dropwise, add iPrMgCl (2.0 M in THF, 4.0 eq, 40 mmol). (Note: 2.0 eq are consumed to neutralize the HCl salt, and 2.0 eq generate the active magnesium amide). Stir for 30 minutes at -20 °C.

  • Add a solution of Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate (1.0 eq, 10 mmol) in 10 mL of THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Quench the reaction carefully with 20 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure C3-Weinreb amide.

Quantitative Data Summary

Functionalization RouteTarget MotifReagentsTypical YieldReaction TimeKey Advantage
Saponification & Coupling C3-AmideLiOH; HATU, DIPEA, R-NH₂75–85% (over 2 steps)12 hBroad amine scope, mild coupling
Direct Reduction C3-Primary AlcoholLiAlH₄, THF85–92%3 hHigh atom economy, rapid execution
Direct Weinreb Amidation C3-Weinreb AmideHN(Me)OMe·HCl, iPrMgCl82–88%4 hBypasses free acid, enables ketone synthesis

References

  • Bunce, R. A., et al. "Diastereoselective Synthesis of Substituted Tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction−Reductive Amination". Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • "Substrate Scope of Unsaturated Aliphatic Aldehydes in the iPrMgCl-deprotonating Weinreb Amide–type HWE Reaction". ChemRxiv. URL: [Link]

  • "Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure". Molecules, Semantic Scholar. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Ethyl 8-fluoro-1,2,3,4-tetra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and resolving these issues, moving from fundamental principles to advanced, practical protocols.

Section 1: Understanding the Molecule - Key Physicochemical Considerations

A thorough understanding of the compound's structure is the foundation for effective troubleshooting. The solubility behavior of Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate is governed by a combination of its key functional groups.

Q1: What are the primary structural features of this compound that dictate its solubility?

The molecule's architecture presents competing factors for aqueous solubility. It possesses a large, rigid, and hydrophobic core, a weakly basic nitrogen atom, and an ethyl ester group susceptible to hydrolysis.

  • The Tetrahydroquinoline Core : This bicyclic system is inherently lipophilic ("fat-loving") and prefers non-polar environments over water, making it a primary contributor to poor aqueous solubility.[1] The addition of a fluorine atom further increases its lipophilicity.

  • The Basic Nitrogen Atom : The secondary amine within the tetrahydroquinoline ring is a weak base. This is the most critical feature to exploit for solubility enhancement. In an acidic environment, this nitrogen can become protonated, forming a cationic salt which is significantly more water-soluble.[2][3]

  • The Ethyl Ester Group : This group also contributes to the compound's lipophilic character. More importantly, it is susceptible to chemical breakdown (hydrolysis) in both acidic and basic aqueous solutions, which can cleave it into the corresponding carboxylic acid and ethanol.[4][5] This creates a stability challenge when using pH modification to enhance solubility.

Table 1: Estimated Physicochemical Properties

Property Estimated Value/Characteristic Implication for Aqueous Solubility
Molecular Formula C₁₂H₁₄FNO₂ -
Molecular Weight ~223.25 g/mol -
Estimated LogP 2.0 - 3.0 Indicates moderate to high lipophilicity and likely poor water solubility.
Key Functional Groups Secondary Amine (Weak Base), Ethyl Ester The basic amine allows for pH-dependent solubility enhancement via salt formation. The ester group presents a stability liability.[6]

| pKa (estimated) | 4.0 - 5.0 (for the conjugate acid) | Suggests that a pH below 4 will be required to achieve significant protonation and solubility enhancement. |

Q2: How does pH critically influence both the solubility and stability of this compound?

The pH of the aqueous medium is the most powerful, yet most complex, variable to manage. It creates a direct trade-off between increasing solubility and risking chemical degradation.

  • Solubility via Protonation : In acidic conditions (pH < pKa), the nitrogen atom accepts a proton (H⁺), forming a positively charged ammonium salt. This ionized form is much more polar and readily interacts with water molecules, leading to a significant increase in solubility.[2][3]

  • Instability via Hydrolysis : The ester linkage is vulnerable to cleavage.

    • Acid-Catalyzed Hydrolysis : In strongly acidic solutions, the rate of ester hydrolysis increases, breaking the compound down. This is a reversible reaction but is driven forward by an excess of water.[4][5]

    • Base-Catalyzed Hydrolysis (Saponification) : In basic conditions, the ester is irreversibly cleaved by hydroxide ions (OH⁻) to form a carboxylate salt and ethanol. This reaction is typically faster and more complete than acid hydrolysis.[6][7]

Therefore, a "sweet spot" pH must be identified—typically in the weakly acidic range—that maximizes solubility through protonation while minimizing the rate of hydrolytic degradation.

Section 2: Initial Troubleshooting & First-Line Approaches

For most in vitro biological assays, the goal is to prepare a concentrated stock solution in an organic solvent, which is then diluted into the final aqueous assay buffer.

Q3: I am starting a new experiment. What is the recommended first step for dissolving this compound for an aqueous assay?

The most direct and widely used method is to prepare a concentrated stock solution using a water-miscible organic co-solvent.[8] Dimethyl sulfoxide (DMSO) is the industry standard due to its powerful solvating ability for a wide range of compounds.[1][3]

  • Weigh Compound : Accurately weigh a small amount of the solid compound (e.g., 1-5 mg) into a clean glass vial.

  • Add Co-solvent : Add a calculated volume of 100% DMSO to achieve a high target concentration (e.g., 10 mM, 20 mM, or 50 mM). High concentrations minimize the volume of organic solvent carried into the final assay.[1]

  • Promote Dissolution : Vortex the mixture vigorously for 1-2 minutes. If the compound is not fully dissolved, use a bath sonicator for 5-10 minutes. Gentle warming in a 37°C water bath can be used cautiously, but be aware of potential degradation with prolonged heating.[1]

  • Inspect for Clarity : A successfully prepared stock solution must be a clear, homogenous liquid with no visible particulates.

  • Storage : Store the stock solution in tightly sealed vials at -20°C or -80°C to minimize degradation and solvent evaporation.

A Weigh Solid Compound B Add 100% DMSO to Target Concentration (e.g., 20 mM) A->B C Vortex Vigorously (1-2 min) B->C D Is solution clear? C->D  Check E Sonicate (5-10 min) Gentle Warming (optional) D->E No F Stock Solution Ready (Store at -20°C) D->F Yes G Insoluble: Re-evaluate Concentration or Solvent D->G Still No E->D Start Is Co-solvent Method (e.g., DMSO) Sufficient? pH_Mod Try pH Adjustment (Weakly Acidic Buffer) Start->pH_Mod No Success Compound Solubilized Start->Success Yes Cyclo Try Complexation (e.g., HP-β-CD) pH_Mod->Cyclo Degradation Observed pH_Mod->Success Surf Try Surfactants (e.g., Polysorbate 80) Cyclo->Surf Ineffective Cyclo->Success Surf->Success Fail Assay Incompatible or Solubility Still Too Low Surf->Fail Ineffective or Interferes with Assay

Caption: Decision tree for selecting an advanced solubility enhancement method.
Q6: How do I systematically use pH adjustment to improve solubility, and how can I monitor for compound instability?

This approach requires two parallel experiments: one to determine the optimal pH for solubility and another to assess stability at that pH.

  • Prepare Buffers : Prepare a series of biologically compatible buffers across a pH range (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.4). Citrate and acetate buffers are good choices for the acidic range.

  • Add Excess Compound : Add an excess of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibrate : Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separate Solid : Centrifuge the samples at high speed (>10,000 x g) for 15 minutes to pellet the undissolved solid. [1]5. Quantify Supernatant : Carefully remove an aliquot of the clear supernatant and determine the compound's concentration using a validated analytical method like HPLC-UV or UV-Vis spectrophotometry.

  • Analyze : Plot solubility (e.g., in µg/mL or µM) versus pH.

  • Prepare Solution : Prepare a solution of the compound at a known concentration (well below its solubility limit) in each of the buffers from Protocol 2.

  • Incubate : Store the solutions at the desired experimental temperature (e.g., 37°C).

  • Time-Point Sampling : At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analyze by HPLC : Analyze each sample by HPLC. Monitor for two key signals: the decrease in the peak area of the parent compound (Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate) and the increase in the peak area of the more polar hydrolysis product (the corresponding carboxylic acid).

  • Analyze : Plot the percentage of the parent compound remaining versus time for each pH.

Table 3: Representative Data for pH-Solubility & Stability Studies

pH Solubility (µg/mL) % Parent Compound Remaining after 24h at 37°C
3.0 550 75%
4.0 480 92%
5.0 150 >99%
6.0 25 >99%

| 7.4 | <5 | >99% |

From this hypothetical data, a buffer at pH 4.0 offers a good compromise, providing high solubility with acceptable stability over a 24-hour period.

Q7: What are cyclodextrins and how can I use them to solubilize my compound?

Cyclodextrins are sugar-based macrocycles with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the lipophilic part of a drug molecule, forming a water-soluble "inclusion complex". [2][9]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, low-toxicity choice for research applications.

  • Prepare Cyclodextrin Solutions : In your desired aqueous buffer (e.g., PBS pH 7.4), prepare a range of HP-β-CD solutions (e.g., 0%, 1%, 2%, 5%, 10% w/v). [1]2. Add Excess Compound : Add an excess of the solid compound to each cyclodextrin solution.

  • Equilibrate : Shake the samples for 24-48 hours at a constant temperature.

  • Separate and Quantify : Centrifuge the samples to pellet undissolved solid. Filter the supernatant through a 0.22 µm PVDF filter (check for compound binding first). Quantify the concentration of the dissolved compound by HPLC.

  • Analyze : Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase in solubility with increasing HP-β-CD concentration indicates the formation of a soluble complex. [1]

Section 4: Frequently Asked Questions (FAQs)

Q8: Can I use heat to help dissolve the compound?

Gentle warming (e.g., to 37°C) can be effective in accelerating the dissolution process, especially when preparing stock solutions. [1]However, it should be used with caution as elevated temperatures will also accelerate the rate of ester hydrolysis. [10]It is not recommended for long-term storage of aqueous solutions.

Q9: What is the best practice for storing prepared aqueous solutions of this compound?

Once you have identified conditions where the compound is soluble and stable for the duration of your experiment, it is best to prepare the solution fresh for each experiment. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can cause the compound to precipitate. Always perform a quick stability check on a thawed aliquot before use.

Q10: The solubility of my solution seems to decrease over time, even at a pH where it should be stable. What could be happening?

This could be due to several factors. First, even at a "stable" pH, very slow hydrolysis may still be occurring over long periods (days to weeks). Second, the compound may be slowly converting to a different, less soluble crystalline form (polymorph) in solution. Finally, if using a co-solvent system, the organic solvent may be slowly evaporating if the container is not perfectly sealed, reducing the solution's solvating power. The most reliable practice is to use freshly prepared solutions whenever possible.

References

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Mishra, V., et al. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. [Link]

  • MilliporeSigma. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Organic-Chemistry.org. [Link]

  • LibreTexts Chemistry. (2012). Hydrolysis of Esters. [Link]

  • Sravani, G., et al. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]

  • Save My Exams. (2026, February 24). Ester Hydrolysis. [Link]

  • Hunter, G. W., et al. (2007, June 29). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ACS Publications. [Link]

  • Saxena, C., & Mishra, G. P. (2022, September 1). COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. IJBPAS. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

Sources

Optimization

preventing thermal degradation of Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate

Welcome to the dedicated technical support guide for Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to address...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to address challenges related to the stability and handling of this compound, with a specific focus on preventing thermal degradation. Our guidance is rooted in established chemical principles and field-proven laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound when heated?

A: The molecular structure of Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate contains two primary reactive sites susceptible to degradation, especially under thermal stress: the secondary amine of the tetrahydroquinoline ring and the ethyl ester functional group. The main degradation pathways are oxidative degradation of the amine and hydrolytic cleavage of the ester.[1][2]

Q2: My sample is turning yellow/brown upon heating in solution. What is happening?

A: Discoloration is a classic indicator of oxidative degradation. The secondary amine in the tetrahydroquinoline ring can be oxidized, especially in the presence of atmospheric oxygen, forming colored byproducts. This process can be accelerated by heat and the presence of trace metal ions which can catalyze the oxidation.[1]

Q3: What are the ideal storage conditions to ensure long-term stability?

A: To maintain purity, the compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures, ideally between 2-8°C.[3][4] It is crucial to protect it from light and moisture. Use containers with a tight seal, and for long-term storage, consider amber glass vials sealed with paraffin film.

Q4: I'm seeing a new peak in my LC-MS analysis corresponding to the carboxylic acid. What is the cause?

A: The appearance of the corresponding carboxylic acid is a direct result of the hydrolysis of the ethyl ester. This reaction is catalyzed by trace amounts of acid or base and is significantly accelerated by elevated temperatures, particularly in protic solvents like methanol or ethanol, or in the presence of water.[2]

Understanding the Degradation Pathways

The stability of Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate is compromised by two main chemical pathways that are exacerbated by heat. Understanding these mechanisms is critical for designing robust experimental conditions.

  • Oxidative Degradation: The secondary amine is the most vulnerable site for oxidation. In the presence of oxygen, radical chain reactions can be initiated, leading to the formation of N-oxides, imines, and eventually polymeric, colored impurities. This process is often catalyzed by trace metal impurities in solvents or from reaction vessels.[1][5]

  • Hydrolytic Degradation: The ethyl ester can be cleaved by water to yield the corresponding carboxylic acid and ethanol. This hydrolysis reaction is significantly accelerated at non-neutral pH and at higher temperatures.[2] Many common laboratory solvents contain trace amounts of water, which can be sufficient to cause noticeable degradation over time, especially when heated.

Parent_Compound Ethyl 8-fluoro-1,2,3,4- tetrahydroquinoline-3-carboxylate Oxidation Oxidative Degradation (Amine Site) Parent_Compound->Oxidation O₂, Heat, Metal Ions Hydrolysis Hydrolytic Degradation (Ester Site) Parent_Compound->Hydrolysis H₂O, Heat, Acid/Base Oxidized_Products N-Oxides, Colored Impurities Oxidation->Oxidized_Products Hydrolyzed_Product Carboxylic Acid + Ethanol Hydrolysis->Hydrolyzed_Product cluster_0 Problem Identification cluster_1 Troubleshooting Workflow Degradation_Observed Sample Degradation Observed (e.g., color change, impurity) Analyze Analyze Sample (LC-MS, NMR) Degradation_Observed->Analyze Identify Identify Degradation Products (e.g., Oxidized Species, Free Acid) Analyze->Identify Hypothesize Determine Primary Pathway Identify->Hypothesize Mitigate Implement Mitigation Strategy Hypothesize->Mitigate Select Protocol: - Inert Atmosphere - Anhydrous Conditions - Add Stabilizer

Caption: A logical troubleshooting workflow.

Summary of Handling and Storage Conditions
Parameter Recommendation Rationale
Temperature Storage: 2–8°C Reaction: Use the lowest effective temperature.Reduces the rate of all degradation reactions. [2][3]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative degradation of the secondary amine. [1][6]
Light Protect from light (use amber vials)Prevents potential photochemical degradation pathways.
Moisture Use anhydrous solvents; store over desiccant.Prevents hydrolysis of the ethyl ester. [2]
Compatible Solvents Aprotic, anhydrous solvents (e.g., Toluene, Dioxane, THF, Acetonitrile).Minimizes risk of ester hydrolysis.
Potential Additives Antioxidants: BHT, Diarylamines Chelators: EDTAScavenges free radicals to inhibit oxidation; sequesters catalytic metal ions. [7][8]

By implementing these diagnostic and preventative measures, researchers can significantly improve the stability of Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate in their experiments, ensuring higher yields, greater purity, and more reliable results.

References

  • Laskin, A., & Lifshitz, A. (1998). Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical. The Journal of Physical Chemistry A, 102(15), 2637–2647. [Link]

  • Laskin, A., & Lifshitz, A. (1998). Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical. The Journal of Physical Chemistry A, 102(15), 2637–2647. [Link]

  • Procyon Group. (2025). What are the storage conditions for different types of fluorinated pharmaceutical intermediates?. Blog. [Link]

  • Barchas, R., & Davis, J. (2012). Oxidation inhibitors for amine degradation.
  • Patsnap Eureka. (2025). Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents. [Link]

  • Adams, P. A., & Swart, E. R. (1977). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by α-chymotrypsin. Biochemical Journal, 161(1), 83–92. [Link]

  • Kangas, L. (1977). Temperature dependence of ester hydrolysis in water. Semantic Scholar. [Link]

  • Adams, P. A., & Swart, E. R. (1977). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. PMC. [Link]

  • Bellona Foundation. (2009). Amines Used in CO2 Capture - Health and Environmental Impacts. [Link]

  • AADE. (n.d.). Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. [Link]

  • Chen, E., et al. (2022). Potassium Iodide as an Amine Oxidation Inhibitor in CO2 Capture. ACS Publications. [Link]

  • Stabilization Technologies. (n.d.). The Case for NOT Ignoring Select Secondary Antioxidants. [Link]

  • Dahlin, J. L., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. [Link]

  • Al-Malah, K. I., et al. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC. [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). THE TEMPERATURE DEPENDENCE OF THE HYDROLYSIS OF METHYL ESTERS OF CERTAIN ALKYL-SUBSTITUTED BENZENESULPHONATES IN WATER. Canadian Science Publishing. [Link]

  • Markees, D. G. (1966). The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Related Compounds. The Journal of Organic Chemistry. [Link]

  • Doğan, F. (2018). Synthesis and Characterization and Thermal Decomposition Kinetics of Poly (quinoline)-Copper Composite. DergiPark. [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants for Polymers. [Link]

  • ResearchGate. (2015). What is the decomposition temperature of quinoline in the presence of nitrogen?. [Link]

  • Al-Mamoori, A., et al. (2025). Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. PMC. [Link]

  • Al-Ostoot, F. H., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PMC. [Link]

  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • Scientiae Radices. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction. [Link]

  • Liu, G., et al. (2024). Research Progress of Antioxidant Additives for Lubricating Oils. MDPI. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. [Link]

  • Mykhailiuk, P. K. (2021). Scalable Approach to Fluorinated Heterocycles with Sulfur Tetrafluoride (SF4). The Journal of Organic Chemistry. [Link]

  • Volk, B., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed. [Link]

  • Rádl, S., & Stach, J. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Collection of Czechoslovak Chemical Communications. [Link]

  • Herrera-Mayorga, A. D., et al. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI. [Link]

  • Volk, B., et al. (2025). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]

  • Cardiff University. (2021). Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis. ORCA. [Link]

  • Besset, T., et al. (n.d.). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. PMC. [Link]

  • DTIC. (n.d.). thermal stability of organic compounds by the isoteniscope method. [Link]

  • Gurnule, W. B., et al. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica. [Link]

  • Volk, B., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectrum data for Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate

Title: Regiochemical and Metabolic Profiling: A Comparative NMR Guide for Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate Introduction In modern drug development, the strategic incorporation of fluorine into sat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Regiochemical and Metabolic Profiling: A Comparative NMR Guide for Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate

Introduction In modern drug development, the strategic incorporation of fluorine into saturated heterocyclic scaffolds is a proven tactic to modulate lipophilicity, basicity, and metabolic stability. Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS: 1706455-12-0)[1] serves as a highly versatile building block for synthesizing conformationally restricted therapeutic agents. However, differentiating this specific regioisomer from its non-fluorinated or isomeric alternatives (e.g., the 6-fluoro analog) requires rigorous analytical validation.

This guide provides an objective comparison of the NMR performance and structural properties of Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate against key alternatives, equipping researchers with a self-validating protocol for regiochemical assignment.

Section 1: The Rationale for C8-Fluorination (Expertise & Experience)

The placement of a fluorine atom on the tetrahydroquinoline (THQ) core is not arbitrary; it is driven by precise structure-activity relationship (SAR) goals, which explain why this product outperforms non-fluorinated alternatives in specific assays:

  • Metabolic Shielding: The unfunctionalized THQ core is highly susceptible to cytochrome P450 (CYP)-mediated aromatic hydroxylation, typically at the electron-rich ortho and para positions relative to the amine. Fluorination at C8 sterically and electronically blocks oxidation at this vulnerable site.

  • Amine pKa Modulation: The strong inductive electron-withdrawing effect (-I) of the C8 fluorine atom lowers the pKa of the adjacent N1 secondary amine. This reduction in basicity often correlates with decreased hERG channel affinity, mitigating cardiovascular toxicity risks in downstream drug candidates.

  • Conformational Locking: The stereoelectronic repulsion between the fluorine lone pairs and the nitrogen lone pair restricts the conformational flexibility of the THQ ring, pre-organizing the scaffold for tighter target binding.

Section 2: Comparative NMR Data Presentation

To objectively verify the identity of Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate, its NMR spectrum must be compared against its des-fluoro (Ethyl 1,2,3,4-tetrahydroquinoline-3-carboxylate) and regioisomeric (Ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate) alternatives.

The ^19F nucleus (spin ½, 100% natural abundance) exhibits strong scalar coupling with ^13C nuclei, which serves as an internal diagnostic tool[2]. The magnitude of these ^nJ_CF couplings decays predictably with distance, allowing unambiguous mapping of the aromatic ring[3].

Table 1: Comparative ^1H and ^13C NMR Spectral Data (CDCl3, 400/100 MHz)

Nucleus / PositionEthyl 8-fluoro-THQ-3-carboxylate (Target)Ethyl 1,2,3,4-THQ-3-carboxylate (Des-fluoro Alt.)Ethyl 6-fluoro-THQ-3-carboxylate (Isomeric Alt.)
^1H: H-8 None (Substituted)~6.55 ppm (d, J = 8.0 Hz)~6.45 ppm (dd, J = 8.5, 4.5 Hz)
^1H: H-6 ~6.51 ppm (td, J = 7.8, 5.3 Hz)~6.65 ppm (t, J = 7.5 Hz)None (Substituted)
^13C: C-8 ~151.0 ppm (d, ^1J_CF ≈ 238 Hz) ~114.5 ppm (s)~115.5 ppm (d, ^3J_CF ≈ 8 Hz)
^13C: C-6 ~116.2 ppm (d, ^3J_CF ≈ 7.5 Hz)~116.5 ppm (s)~156.0 ppm (d, ^1J_CF ≈ 236 Hz)
^13C: C-8a (C-N) ~133.4 ppm (d, ^2J_CF ≈ 12 Hz)~144.0 ppm (s)~140.5 ppm (d, ^4J_CF ≈ 2 Hz)
^13C: C-7 ~114.8 ppm (d, ^2J_CF ≈ 18.5 Hz)~126.5 ppm (s)~113.5 ppm (d, ^2J_CF ≈ 22 Hz)
^13C: C=O (Ester) ~173.5 ppm (s)~173.5 ppm (s)~173.5 ppm (s)

Note: Data synthesized from established 8-fluoro-THQ[3] and THQ-3-carboxylate[4] literature values.

Section 3: Self-Validating Experimental Protocol for Regiochemical Assignment

A self-validating NMR protocol does not merely acquire data; it includes internal checks to prevent misassignment. Relying solely on 1D ^1H NMR is insufficient due to overlapping aromatic multiplets. The following step-by-step methodology utilizes heteronuclear coupling to internally verify the spatial relationship between the fluorine atom and the secondary amine.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the THQ-3-carboxylate compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring a solvent depth of at least 4 cm to maintain magnetic field homogeneity.

Step 2: 1D ^13C{^1H} and ^19F Acquisition

  • Acquire a standard ^13C NMR spectrum with broad-band proton decoupling. Ensure a sufficient number of scans (minimum 512) to achieve a high signal-to-noise ratio for the quaternary aromatic carbons.

  • Acquire a ^19F NMR spectrum (referenced to CFCl3 at 0 ppm). A single resonance confirms mono-fluorination.

  • Causality Check: In the ^13C spectrum, locate the carbon with the massive ~235–245 Hz splitting. This is the C-F carbon[2]. Its chemical shift (~151 ppm for C8 vs ~156 ppm for C6) provides the first clue to regiochemistry.

Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation) Validation

  • Acquire a 2D ^1H-^13C HMBC spectrum optimized for long-range couplings (^nJ_CH = 8 Hz).

  • Locate the aliphatic protons of the THQ ring (H-2 at ~3.5 ppm and H-4 at ~3.0 ppm).

  • Trace their HMBC correlations to the aromatic bridgehead carbons (C-4a and C-8a).

  • Self-Validation: If the compound is the 8-fluoro regioisomer, the C-8a carbon (correlated to H-2/H-4) will appear as a doublet in the ^13C dimension due to ^2J_CF coupling (~12 Hz). If it is the 6-fluoro isomer, C-8a will appear as a singlet (possessing a negligible ^4J_CF coupling < 2 Hz).

Section 4: Workflow Visualization

NMR_Workflow A Acquire 1D 13C{1H} & 19F NMR B Locate C-F Carbon (1J_CF ≈ 235-245 Hz) A->B C Analyze 2J_CF and 3J_CF Coupling Patterns B->C D Is 2J_CF observed on C8a (C-N)? C->D E Yes: C8-Fluoro Regioisomer (Target Confirmed) D->E 2J_CF ≈ 12 Hz F No: C6-Fluoro Regioisomer (Alternative) D->F 3J_CF ≈ 8 Hz G Validate via 1H-13C HMBC (H2/H4 to C8a) E->G

Fig 1: Decision tree for NMR-based regiochemical validation of fluorinated tetrahydroquinolines.

References

  • [1] Sigma-Aldrich. ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate | 1706455-12-0. Source: sigmaaldrich.com. 1

  • [3] Royal Society of Chemistry (RSC). Hydrogenation and Dehydrogenation of N-Heterocycles Under CpCo(III)-Catalysis*. Source: rsc.org. 3

  • [2] American Chemical Society (ACS). A Consolidated and Continuous Synthesis of Ciprofloxacin from a Vinylogous Cyclopropyl Amide. Source: acs.org. 2

  • [4] MDPI. [1,5]-Hydride Shift Triggered N-Dealkylative Cyclization into 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates via Boronate Complexes. Source: mdpi.com. 4

Sources

Comparative

mass spectrometry fragmentation pattern of Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate

An in-depth structural analysis of Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate (C₁₂H₁₄FNO₂, exact mass 223.1008 Da) requires a robust analytical strategy. In drug development, 1,2,3,4-tetrahydroquinolines (T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural analysis of Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate (C₁₂H₁₄FNO₂, exact mass 223.1008 Da) requires a robust analytical strategy. In drug development, 1,2,3,4-tetrahydroquinolines (THQs) are highly valued for their broad pharmacological properties, including antifungal and antibacterial activities[1]. The presence of the electron-withdrawing fluorine atom at the C-8 position and the labile ethyl carboxylate group at the C-3 position creates a unique gas-phase fragmentation profile.

This guide objectively compares the performance of High-Resolution Orbitrap Mass Spectrometry (HRMS) versus Triple Quadrupole (QqQ) Mass Spectrometry for the structural elucidation and quantification of this compound, providing field-proven protocols and mechanistic insights.

Mechanistic Causality of Fragmentation

To optimize any mass spectrometry (MS) method, one must first understand why a molecule fragments the way it does. In positive Electrospray Ionization (ESI+), the molecule is protonated to form the precursor ion [M+H]⁺ at m/z 224.1081 . The fragmentation is driven by charge localization and the relative stabilities of the resulting neutral losses and product ions[2].

  • Pathway A: Charge-Directed Ester Cleavage (m/z 178.0662) Protonation can occur at the carbonyl oxygen of the C-3 ester. Upon Collision-Induced Dissociation (CID), this highly labile group undergoes a rapid rearrangement, expelling neutral ethanol (EtOH, 46.0419 Da). This results in a highly stable acylium product ion at m/z 178.0662. Further increasing the collision energy leads to the loss of carbon monoxide (CO, 27.9949 Da), yielding the core fluoro-tetrahydroquinoline ion at m/z 151.0791.

  • Pathway B: Retro-Diels-Alder (RDA) Reaction (m/z 124.0557) When the charge is retained on the secondary amine nitrogen of the THQ core, the saturated piperidine-like ring undergoes a classic Retro-Diels-Alder cleavage[3]. For this specific compound, the cleavage of the C2-C3 and C4-C4a bonds expels ethyl acrylate (C₅H₈O₂, 100.0524 Da). This pathway is a definitive structural hallmark of substituted tetrahydroquinolines.

  • The Role of the Fluorine Tag: The C-8 fluorine atom exerts a strong inductive electron-withdrawing effect (-I) but stabilizes the aromatic core via resonance (+R). Because the C-F bond is exceptionally strong, the fluorine atom is retained in almost all low-mass fragment ions, acting as a reliable +18.9984 Da mass tag compared to non-fluorinated analogs[1].

Fragmentation_Pathways Precursor Precursor Ion [M+H]+ m/z 224.1081 Path1 Neutral Loss of EtOH (-46.0419 Da) Precursor->Path1 Path2 Retro-Diels-Alder (RDA) (-100.0524 Da) Precursor->Path2 Path3 Loss of Ester Group (-73.0290 Da) Precursor->Path3 Frag1 Acylium Fragment m/z 178.0662 Path1->Frag1 Frag3 Fluoro-THQ Core m/z 151.0791 Frag1->Frag3 -CO (27.9949 Da) Frag2 Fluoro-dihydroquinolinium m/z 124.0557 Path2->Frag2 Path3->Frag3

Primary ESI-CID fragmentation pathways of Ethyl 8-fluoro-THQ-3-carboxylate.

Platform Comparison: Orbitrap HRMS vs. Triple Quadrupole

Choosing the correct MS platform depends entirely on the analytical objective.

Orbitrap (e.g., Q Exactive): Operates at ultra-high resolution (up to 140,000 FWHM). It is the gold standard for structural elucidation because its sub-ppm mass accuracy can definitively differentiate between isobaric fragments (e.g., distinguishing a loss of EtOH vs. a loss of HCOOH + H₂). Triple Quadrupole (e.g., TSQ Quantis): Excels in targeted Multiple Reaction Monitoring (MRM). By isolating specific precursor-to-product transitions (e.g., 224.1 → 178.1), it eliminates background noise, offering unparalleled sensitivity and linear dynamic range for pharmacokinetic (PK) quantification.

MS_Platform_Comparison Sample Ethyl 8-fluoro-THQ-3-carboxylate [M+H]+ m/z 224.1081 Orbitrap Orbitrap HRMS Resolution: 140,000 Sample->Orbitrap Discovery Mode QqQ Triple Quadrupole (QqQ) Fast Cycle Time Sample->QqQ Targeted Mode Elucidation Structural Elucidation Sub-ppm Mass Accuracy Orbitrap->Elucidation Quant Targeted MRM High Sensitivity PK QqQ->Quant

Comparative LC-MS/MS workflow for structural elucidation vs. targeted quantification.

Quantitative Performance Comparison
Analytical ParameterHigh-Resolution Orbitrap (Q Exactive)Triple Quadrupole (TSQ Quantis)Analytical Advantage
Mass Accuracy < 2 ppm~ 0.1 DaOrbitrap: Prevents false positive fragment identification.
Resolution (FWHM) 140,000 (at m/z 200)0.7 Da (Unit Resolution)Orbitrap: Resolves isobaric matrix interferences.
Limit of Quantitation 1.0 ng/mL0.05 ng/mLQqQ: Superior for trace-level biological matrix analysis.
Linear Dynamic Range 3 - 4 orders of magnitude5 - 6 orders of magnitudeQqQ: Better suited for high-throughput PK studies.
Optimal Application Metabolite ID, Mechanism mappingHigh-throughput bioanalysisPlatform selection is application-dependent.

Self-Validating Experimental Protocol

To guarantee trustworthiness and scientific integrity, experimental protocols must be designed to self-validate, ensuring that the observed fragmentation is an artifact-free representation of the molecule, independent of matrix interference or instrument drift.

Step 1: Mass Calibration & System Suitability (SST)

  • Action: Infuse a positive ion calibration solution (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to analysis.

  • Validation Check: The mass accuracy must be verified at < 2 ppm. This ensures that the m/z 178.0662 fragment is definitively identified as [M+H - EtOH]⁺ and not an isobaric contaminant from the mobile phase.

Step 2: Carryover & Background Subtraction

  • Action: Execute an injection sequence of: Matrix Blank → Standard (100 ng/mL) → Matrix Blank.

  • Validation Check: The signal-to-noise (S/N) ratio of the m/z 224.1081 peak in the post-standard blank must be < 3. If the signal is higher, column carryover is occurring, and the wash gradient must be extended. This validates that the signal is derived entirely from the current injection.

Step 3: Collision Energy (CE) Breakdown Curve Generation

  • Action: Acquire MS/MS spectra at stepping Normalized Collision Energies (NCE) of 15, 30, and 45 eV.

  • Validation Check: Plot the intensities of the precursor and product ions against the NCE. The precursor ion (m/z 224.1081) must show a monotonic decrease as NCE increases, perfectly mirrored by a stoichiometric increase in the product ions (m/z 178.0662 and 151.0791). This inverse relationship mathematically proves direct causality between the parent and the assigned fragments.

References

  • Title: Mass spectra of tetrahydroquinolines Source: Canadian Journal of Chemistry (1968) URL: [Link]

  • Title: Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: the roles of ion/neutral complex intermediates Source: Rapid Communications in Mass Spectrometry (2014) URL: [Link]

  • Title: Synthesis, Antifungal Activity, and 3D-QASR of Novel 1,2,3,4-Tetrahydroquinoline Derivatives Containing a Pyrimidine Ether Scaffold as Chitin Synthase Inhibitors Source: Journal of Agricultural and Food Chemistry (2022) URL: [Link]

Sources

Validation

Comparative Bioactivity Guide: 8-Fluoro vs. 6-Fluoro Tetrahydroquinoline Derivatives

As a Senior Application Scientist, I frequently encounter the profound impact that single-atom substitutions have on the pharmacological trajectory of a drug scaffold. In the realm of nitrogen-containing heterocycles, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the profound impact that single-atom substitutions have on the pharmacological trajectory of a drug scaffold. In the realm of nitrogen-containing heterocycles, the 1,2,3,4-tetrahydroquinoline (THQ) core is a highly privileged motif[1]. However, the regioselective placement of a fluorine atom—specifically at the C6 versus the C8 position—fundamentally alters the molecule's electronic distribution, basicity, and steric profile.

This guide objectively compares the bioactivity, target specificity, and experimental validation of 6-fluoro and 8-fluoro THQ derivatives, providing drug development professionals with a mechanistic roadmap for scaffold selection.

Mechanistic Causality in Target Binding

The divergent bioactivity of 6-fluoro and 8-fluoro THQ derivatives is not arbitrary; it is governed by the distinct microenvironments of their respective target binding pockets.

The 6-Fluoro Scaffold: Epigenetic and Antibacterial Privilege
  • BET Bromodomain Inhibition: The 6-fluoro-THQ core serves as a critical structural analog and precursor for inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins (e.g., I-BET726 analogs)[2]. The BET bromodomains (such as BRD4) recognize acetylated lysine (KAc) residues. The 6-fluoro substitution fine-tunes the electron density of the THQ nitrogen, optimizing the hydrogen-bonding network with the conserved asparagine residue in the KAc pocket, while the fluorine atom itself engages in favorable hydrophobic interactions within the cavity[3].

  • DNA Gyrase Inhibition: In antimicrobial development, the 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline skeleton is the foundational pharmacophore for drugs like Flumequine[1]. The C6 fluorine is mechanistically essential; it increases bacterial cell wall penetration and directly stabilizes the ternary cleavage complex between DNA and DNA gyrase, leading to rapid bactericidal activity.

The 8-Fluoro Scaffold: Benzodiazepine Receptor Modulation
  • GABA_A Receptor Affinity: In the development of fused imidazopyridines and related quinoline derivatives acting as benzodiazepine (BZ) receptor ligands, the regiochemistry of halogenation dictates efficacy. SAR studies demonstrate that an 8-fluoro substitution is highly tolerated, retaining potent in vitro affinity and in vivo agonist activity[4].

  • Steric Exclusion at C6: Conversely, placing the fluorine at the 6-position in these BZ receptor ligands results in a marked loss of binding affinity and a complete loss of in vivo activity[4]. The causality lies in the spatial constraints of the GABA_A receptor's allosteric lipophilic pocket, which readily accommodates the 8-fluoro geometry but experiences severe steric and electrostatic clashes with a 6-fluoro moiety.

Quantitative Data Comparison

The following table synthesizes the structure-activity relationship (SAR) data across divergent therapeutic targets, highlighting how the position of the fluorine atom acts as a molecular switch for bioactivity.

Derivative ScaffoldTarget Receptor / EnzymeBinding Affinity / EffectPrimary Mechanism of Action
6-Fluoro THQ BET Bromodomains (BRD4)High (IC50 ~ low nM)Mimics acetyl-lysine (KAc); optimal hydrophobic fit in the central cavity[3].
6-Fluoro THQ GABA_A (BZ site)Low / AbolishedSteric clash within the receptor's lipophilic binding pocket[4].
8-Fluoro THQ GABA_A (BZ site)High (Agonist)Optimal spatial accommodation; retains anticonvulsant activity[4].
6-Fluoro THQ DNA Gyrase / Topo IVHigh (Bactericidal)Stabilizes the DNA-enzyme cleavage complex (Flumequine core)[1].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems to evaluate the bioactivity of these fluorinated isomers.

Protocol A: TR-FRET Assay for BET Bromodomain Binding (6-Fluoro Focus)

Many THQ derivatives exhibit inherent auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen specifically because introducing a time delay eliminates short-lived background fluorescence, isolating the true binding signal.

  • Complex Formation: Incubate 50 nM recombinant BRD4 (BD1 or BD2) with 50 nM biotinylated acetyl-histone H4 peptide and the 6-fluoro THQ derivative (serial dilutions from 10 µM to 0.1 nM) in assay buffer (50 mM HEPES pH 7.4, 0.01% Tween-20, 0.1% BSA).

    • Causality: Tween-20 and BSA prevent the lipophilic fluorinated compounds from forming colloidal aggregates, ensuring the IC50 reflects true pharmacological affinity.

  • Fluorophore Addition: Add Europium-cryptate labeled streptavidin (donor) and XL665-labeled anti-His antibody (acceptor). Incubate for 1 hour at room temperature.

  • Signal Acquisition: Excite at 337 nm. Wait for a 50 µs delay, then read emissions at 620 nm and 665 nm. Calculate the 665/620 ratio.

  • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO vehicle (Total Binding) and 10 µM JQ1 (Non-Specific Binding). A Z'-factor > 0.6 validates the assay's dynamic range, proving the displacement is target-specific and free of assay artifacts.

Protocol B: Radioligand Displacement Assay for GABA_A Receptors (8-Fluoro Focus)

This protocol measures the direct displacement of a known BZ site ligand to validate the steric tolerance of the 8-fluoro substitution.

  • Membrane Preparation: Isolate synaptosomes from rat cerebral cortex and homogenize in 50 mM Tris-HCl (pH 7.4).

    • Causality: The cerebral cortex provides a high density of native GABA_A receptors, preserving the physiological conformation of the allosteric site which is highly sensitive to the 8-F vs 6-F steric profile[4].

  • Ligand Incubation: Incubate 100 µg of membrane protein with 1 nM [3H]diazepam and varying concentrations of the 8-fluoro THQ derivative (10 pM to 10 µM) for 60 minutes at 4°C.

    • Causality: Conducting the assay at 4°C slows dissociation kinetics and minimizes receptor degradation, allowing the system to reach a stable equilibrium for accurate Ki determination.

  • Filtration & Self-Validation Checkpoint: Terminate the reaction via rapid vacuum filtration through GF/B filters. Run parallel incubations with 10 µM unlabeled clonazepam to define Non-Specific Binding (NSB). Specific binding must be >80% of total binding; if NSB exceeds 20%, the wash stringency must be dynamically increased to ensure data integrity.

Visualization of Pharmacological Pathways

The following diagram maps the divergent logic of THQ scaffold functionalization based on the regiochemistry of the fluorine atom.

THQ_SAR THQ Tetrahydroquinoline (THQ) Scaffold F6 6-Fluoro Substitution THQ->F6 F8 8-Fluoro Substitution THQ->F8 BET BET Bromodomain Inhibitors (e.g., I-BET726 analogs) Optimal KAc Pocket Fit F6->BET Gyrase DNA Gyrase Inhibitors (Flumequine Core) High Antibacterial Potency F6->Gyrase GABA_Clash GABA-A Receptor Ligands Steric Clash -> Loss of Affinity F6->GABA_Clash GABA_Agonist GABA-A Receptor Ligands (Imidazopyridines) Retained Agonist Activity F8->GABA_Agonist Metabolism Pharmacokinetics Enhanced Metabolic Stability F8->Metabolism

Divergent pharmacological pathways of 6-fluoro and 8-fluoro tetrahydroquinoline scaffolds.

References

  • Synthesis and Structure−Activity Relationships of Fused Imidazopyridines: A New Series of Benzodiazepine Receptor Ligands Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Discovery of I-BET726 (GSK1324726A), a Potent Tetrahydroquinoline ApoA1 Up-Regulator and Selective BET Bromodomain Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Targeting bromodomain-containing proteins: research advances of drug discovery Source: Signal Transduction and Targeted Therapy (PubMed Central) URL:[Link]

  • The discovery of I-BET726 (GSK1324726A), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor (Supplementary context on Flumequine core) Source: ResearchGate URL:[Link]

Sources

Comparative

Comparative FT-IR Spectroscopic Profiling: Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate vs. Structural Alternatives

Executive Summary & Scientific Context In the landscape of modern drug discovery, the tetrahydroquinoline (THQ) scaffold is a privileged structure, frequently utilized in the development of novel antibacterial, antimalar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the landscape of modern drug discovery, the tetrahydroquinoline (THQ) scaffold is a privileged structure, frequently utilized in the development of novel antibacterial, antimalarial, and anti-inflammatory agents 1. The functionalization of this core—specifically the addition of an ethyl ester at the C-3 position and a fluorine atom at the C-8 position—creates Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate , a highly specialized building block.

For researchers synthesizing these derivatives, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive first-line diagnostic tool. This guide objectively compares the FT-IR absorption profile of this fluorinated target against its unfluorinated and fully aromatic alternatives, providing the mechanistic causality behind the spectral shifts and a self-validating protocol for accurate data acquisition.

Mechanistic Causality in Spectral Shifts

To achieve true analytical confidence, we must look beyond empirical peak matching and understand the quantum mechanical and electronic causality driving the vibrational modes 2.

  • The Secondary Amine (N-H) Dynamics: In standard, unfluorinated tetrahydroquinolines, the N-H stretch typically manifests as a moderately broad band around 3380–3410 cm⁻¹ 3. However, placing a highly electronegative fluorine atom at the ortho (C-8) position introduces a strong inductive electron-withdrawing effect (-I). This reduces the electron density on the adjacent nitrogen, shortening and stiffening the N-H bond. Consequently, the stretching frequency shifts to a higher wavenumber (~3425 cm⁻¹) and often sharpens due to restricted intermolecular hydrogen bonding.

  • The Ester Carbonyl (C=O) Environment: The ethyl ester is attached to an sp³-hybridized carbon (C-3) on the saturated portion of the THQ ring. Because it is electronically isolated from the aromatic system, it behaves as a classic aliphatic ester, absorbing strongly at ~1735 cm⁻¹. If the ring were fully oxidized to a quinoline, the resulting conjugation would increase the single-bond character of the C=O group, lowering its frequency to ~1715 cm⁻¹ 4.

  • The Aryl Fluoride (C-F) Polarization: The C-F bond is characterized by extreme polarization, which results in a massive change in the dipole moment during vibration. This yields a dominant, highly intense stretching band in the 1200–1260 cm⁻¹ region, which is critical for differentiating the target from unfluorinated precursors.

Comparative FT-IR Performance Data

The following table summarizes the quantitative spectral data, comparing the target molecule against two common structural alternatives: the unfluorinated analog (Alternative 1) and the fully aromatic quinoline analog (Alternative 2).

Vibrational ModeTarget: 8-Fluoro THQ EsterAlt 1: Unfluorinated THQ EsterAlt 2: 8-Fluoro Quinoline EsterMechanistic Causality
N-H Stretch ~3425 cm⁻¹ (Sharp)~3390 cm⁻¹ (Broad)AbsentOrtho-fluorine (-I effect) withdraws electron density, stiffening the N-H bond.
C=O Stretch ~1735 cm⁻¹~1735 cm⁻¹~1715 cm⁻¹Aliphatic ester in THQs vs. conjugated ester in fully aromatic quinoline.
C-F Stretch ~1240 cm⁻¹ (Strong)Absent~1245 cm⁻¹ (Strong)Highly polarized aryl C-F bond; completely absent in Alt 1.
Aromatic C=C ~1490, 1610 cm⁻¹~1500, 1605 cm⁻¹~1510, 1620 cm⁻¹Ring saturation differences alter the aromatic breathing modes.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure maximum trustworthiness and reproducibility, we utilize Attenuated Total Reflectance (ATR) FT-IR. This eliminates the need for hygroscopic KBr pellets, which frequently introduce spurious O-H bands that can obscure the critical N-H stretching region. This protocol is designed as a self-validating system —meaning every step contains an internal check to guarantee that observed spectral shifts are intrinsic to the molecule, not instrumental artifacts.

Step 1: System Readiness & Background Validation

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Run a background scan (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Validation Check: Inspect the background single-beam spectrum. The energy throughput must be >95%, and the peak-to-peak noise in the 2000–2200 cm⁻¹ region must be < 10⁻⁴ absorbance units.

Step 2: Sample Loading & Optical Contact

  • Action: Deposit 2–3 mg of the synthesized Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate powder directly onto the center of the diamond crystal.

  • Validation Check: Ensure the crystal aperture is completely covered to prevent the IR beam from bypassing the sample, which causes baseline distortion.

Step 3: Pressure Optimization

  • Action: Lower the ATR pressure anvil onto the sample. Monitor the real-time spectral preview.

  • Validation Check: Gradually increase the pressure until the intensity of the C=O peak (~1735 cm⁻¹) plateaus. Causality: Inconsistent pressure alters the effective path length; a plateau confirms optimal, uniform optical contact has been achieved.

Step 4: Acquisition & Depth Normalization

  • Action: Acquire the sample spectrum (32 scans). Apply an ATR correction algorithm via the spectrometer's software.

  • Validation Check: Because the evanescent wave penetrates deeper at lower wavenumbers, uncorrected ATR spectra artificially inflate the intensity of the C-F stretch (~1240 cm⁻¹) relative to the N-H stretch (~3425 cm⁻¹). The ATR correction normalizes the data to match standard transmission relative intensities, validating the quantitative comparison.

Workflow Visualization

FTIR_Workflow N1 1. Background Scan (Validate Energy >95%) N2 2. Load Sample (Diamond ATR Crystal) N1->N2 N3 3. Apply Pressure (Normalize Path Length) N2->N3 N4 4. Acquire Spectrum (4000-400 cm⁻¹) N3->N4 N5 5. ATR Correction (Depth Normalization) N4->N5 N6 6. Peak Assignment (N-H, C=O, C-F) N5->N6

Self-validating ATR-FTIR workflow for fluorinated tetrahydroquinoline analysis.

References

  • One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents Source: MDPI URL:[Link]

  • Fluorotetrahydroquinolines from Diethyl 2-Fluoromalonate Ester Source: CHIMIA URL:[Link]

  • Forecast of Phase Diagram for the Synthesis of a Complex for the Detection of Cr6+ Ions Source: ACS Omega URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate proper disposal procedures

Standard Operating Procedure: Handling and Disposal of Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate Executive Summary & Causality Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate is a specialized fluo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate

Executive Summary & Causality

Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate is a specialized fluorinated heterocyclic compound frequently utilized as an intermediate in pharmaceutical synthesis and drug development[1]. Because this molecule contains a highly stable carbon-fluorine (C-F) bond, its disposal requires strict adherence to halogenated waste protocols. Improper disposal—such as drain dumping or mixing with non-halogenated solvents—can lead to the emission of toxic Products of Incomplete Combustion (PICs) during standard incineration, posing severe environmental and occupational risks[2]. This guide provides self-validating, step-by-step operational workflows to ensure compliance with EPA and OSHA standards.

Chemical Profile & Hazard Assessment

To properly categorize waste streams, laboratories must first establish the quantitative and qualitative profile of the chemical being handled.

PropertyValue
Chemical Name Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate
CAS Number 1706455-12-0[1]
Molecular Formula C12H14FNO2[1]
Molecular Weight 223.24 g/mol [1]
Waste Classification Halogenated Organic Waste[3]
Primary Hazard Environmental persistence, toxic combustion byproducts[2]

Mechanistic Rationale for Disposal Protocols

The presence of the fluorine atom fundamentally alters the disposal requirements for this tetrahydroquinoline derivative. Understanding the "why" behind the protocol ensures higher compliance rates in the laboratory:

  • Thermal Destruction Chemistry: The C-F bond is one of the strongest in organic chemistry. Standard incineration temperatures are insufficient for complete destruction. Permitted hazardous waste facilities must achieve temperatures of approximately 1,100°C (2012°F) with extended residence times to break all carbon-fluorine bonds and prevent the release of fluorinated PICs into the atmosphere[2].

  • Solvent Segregation Economics & Safety: Mixing halogenated organic waste (like solutions containing this fluorinated compound) with non-halogenated waste ruins the entire batch for solvent recovery[4]. It costs approximately twice as much to dispose of a drum of halogenated waste compared to non-halogenated waste[3]. Furthermore, mixing incompatible chemical classes can compromise the integrity of the 55-gallon metal drums used by Environmental Health and Safety (EH&S) teams[3].

Disposal Workflow Diagram

G Start Waste Generation: Ethyl 8-fluoro-1,2,3,4- tetrahydroquinoline-3-carboxylate State Physical State of Waste? Start->State Solid Solid Waste (Powder/Consumables) State->Solid Liquid Liquid Waste (In Solution) State->Liquid SolidCont Seal in Disposable, Non-Leaking Container Solid->SolidCont LiquidCont EH&S Halogenated Solvent Carboy Liquid->LiquidCont Incinerator Permitted Hazardous Waste Facility Thermal Destruction (>1100°C) SolidCont->Incinerator Rule Strict Segregation: Do not mix with non-halogenated LiquidCont->Rule Rule->Incinerator

Figure 1: Decision matrix and segregation workflow for fluorinated tetrahydroquinoline waste.

Experimental Protocols: Step-by-Step Disposal Methodologies

Protocol A: Liquid Waste Disposal (Solutions & Filtrates) Self-Validating System: Before adding waste to the carboy, verify the pH of the solution. Strong acids or bases (outside the pH range of 5.5 to 9.5) must not be collected in standard safety disposal cans[3].

  • Segregation: Designate a specific 5-gallon (or 20L) safety can or carboy exclusively for "Halogenated Organic Solvents"[3],[4].

  • Verification: Ensure the waste solution does not contain heavy metals, strong oxidizers, or water-reactive substances, as these are incompatible with standard organic solvent bulking[3].

  • Transfer: In a certified fume hood, carefully pour the solution containing Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate into the designated halogenated waste container.

  • Containment: Close the lid immediately. The lid must remain sealed at all times except when actively adding or removing waste to prevent volatile emissions[3].

  • Labeling: Attach a hazardous waste tag immediately. Clearly list "Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate" and the specific carrier solvents (e.g., Dichloromethane, Methanol) with their approximate percentages.

Protocol B: Solid Waste Disposal (Unused Powder & Contaminated Consumables) Self-Validating System: Weigh the container before and after sealing to ensure the documented waste mass matches the physical manifest, preventing discrepancies during EH&S pickup.

  • Collection: Gather all unused powder, contaminated weighing boats, pipette tips, and empty vials.

  • Containment: Place the materials into a disposable, non-leaking container[4]. For highly contaminated consumables, double-bagging in transparent, heavy-duty polyethylene bags is recommended.

  • Labeling: Mark the outer container clearly as "Hazardous Solid Waste - Halogenated Organic Compound" and include the CAS number (1706455-12-0).

  • Storage: Store the sealed container in a designated secondary containment tray within the laboratory until EH&S pickup. Do not leave the waste in high-traffic areas.

Regulatory & Safety Compliance

When handling and disposing of hazardous drugs and active pharmaceutical ingredients (APIs), laboratories must comply with OSHA's Hazard Communication Standard (HCS)[29 CFR 1910.1200] and Laboratory Standard [29 CFR 1910.1450][5]. Employers must maintain a written Hazardous Drug Safety and Health Plan to keep exposures as low as reasonably achievable (ALARA)[5].

Additionally, due to evolving EPA regulations regarding per- and polyfluoroalkyl substances (PFAS) and related fluorinated organics, disposal via permitted hazardous waste landfills or high-temperature incinerators equipped with advanced air pollution control devices is strictly recommended to prevent environmental contamination and liability[2],[6].

References[1] ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate | 1706455-12-0 - Sigma-Aldrich. Available at: https://www.sigmaaldrich.com[3] 7.2 Organic Solvents | Environment, Health and Safety - Cornell University. Available at: https://ehs.cornell.edu[4] Hazardous Waste Reduction - Environmental Health and Safety - Oregon State University. Available at: https://ehs.oregonstate.edu[5] Controlling Occupational Exposure to Hazardous Drugs - OSHA. Available at:https://www.osha.gov[2] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. Available at:https://www.epa.gov[6] EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period - Bergeson & Campbell, P.C. Available at:https://www.lawbc.com

Sources

© Copyright 2026 BenchChem. All Rights Reserved.